Product packaging for 6-nitro-1H-indazol-3-ol(Cat. No.:CAS No. 7364-33-2)

6-nitro-1H-indazol-3-ol

Cat. No.: B1587693
CAS No.: 7364-33-2
M. Wt: 179.13 g/mol
InChI Key: BNLMXABHKLAIAG-UHFFFAOYSA-N
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Description

6-nitro-1H-indazol-3-ol is a useful research compound. Its molecular formula is C7H5N3O3 and its molecular weight is 179.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87549. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O3 B1587693 6-nitro-1H-indazol-3-ol CAS No. 7364-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLMXABHKLAIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60223859
Record name 1,2-Dihydro-6-nitro-3H-indazol-3-one
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Molecular Weight

179.13 g/mol
Source PubChem
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CAS No.

7364-33-2
Record name 1,2-Dihydro-6-nitro-3H-indazol-3-one
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Record name 1,2-Dihydro-6-nitro-3H-indazol-3-one
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Record name 1,2-Dihydro-6-nitro-3H-indazol-3-one
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Record name 1,2-dihydro-6-nitro-3H-indazol-3-one
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Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] The 6-nitro-1H-indazol-3-ol core, in particular, represents a key pharmacophore whose structural nuances dictate its biological interactions. A precise and unequivocal elucidation of its structure is paramount for rational drug design and the development of novel therapeutics. This in-depth guide provides a comprehensive, field-proven framework for the structural characterization of this compound, integrating multi-technique spectroscopic analysis and theoretical considerations.

The Tautomeric Question: A Pivotal Consideration

A critical aspect in the structural elucidation of 3-hydroxyindazoles is the potential for tautomerism. This compound can exist in equilibrium with its keto tautomer, 6-nitro-1,2-dihydro-3H-indazol-3-one. The predominant form is influenced by factors such as the solvent, temperature, and pH. Spectroscopic analysis, particularly NMR and IR, is crucial in determining the dominant tautomeric form under specific conditions.[3][4]

A Multi-Pronged Approach to Structure Elucidation

The definitive structural assignment of this compound necessitates a synergistic application of multiple analytical techniques. This guide will detail the logical workflow, from synthesis and purification to comprehensive spectroscopic and crystallographic analysis.

Workflow for Structure Elucidation

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR FTIR Spectroscopy Purification->IR XRay Single Crystal X-ray Diffraction Purification->XRay Confirmation Final Structure Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation XRay->Confirmation

Caption: A logical workflow for the synthesis, purification, and comprehensive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of this compound. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.0 - 8.2d8.5 - 9.5
H-57.8 - 8.0dd8.5 - 9.5, 1.5 - 2.5
H-78.3 - 8.5d1.5 - 2.5
N-H11.0 - 13.0br s-
O-H9.0 - 11.0br s-

Note: Chemical shifts are predictive and can be influenced by solvent and concentration.

The downfield shift of H-7 is attributed to the deshielding effect of the adjacent nitro group. The broad singlets for the N-H and O-H protons are characteristic of exchangeable protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-3155 - 165
C-3a115 - 125
C-4120 - 130
C-5110 - 120
C-6145 - 155
C-7105 - 115
C-7a140 - 150

Note: Chemical shifts are predictive and based on data from analogous compounds.[5]

The carbon atom attached to the nitro group (C-6) is expected to be significantly downfield.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for observing the exchangeable N-H and O-H protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range proton-carbon correlations, which are invaluable for confirming the overall connectivity.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.[3] Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed.

Expected Mass Spectral Data
  • Molecular Ion (M⁺•): The molecular weight of this compound (C₇H₅N₃O₃) is 179.13 g/mol . The mass spectrum should exhibit a prominent molecular ion peak at m/z 179.

  • Key Fragmentation Pathways: The fragmentation pattern will be influenced by the nitro and hydroxyl groups. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30).[6] The indazole ring can also undergo characteristic cleavages.

Fragmentation Analysis Workflow

MS_Fragmentation_Workflow M Molecular Ion (M⁺•) m/z 179 M_NO2 [M - NO₂]⁺ m/z 133 M->M_NO2 Loss of NO₂ M_NO [M - NO]⁺• m/z 149 M->M_NO Loss of NO M_H2O [M - H₂O]⁺• m/z 161 M->M_H2O Loss of H₂O M_CO [M - CO]⁺• m/z 151 M_NO->M_CO Loss of CO

References

biological activity of 6-nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 6-Nitroindazole Scaffold, with a Focus on 6-Nitro-1H-indazol-3-ol

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group, particularly at the 6-position, confers a unique electronic and steric profile, leading to a diverse range of pharmacological activities. This guide synthesizes the current understanding of the biological activities associated with the 6-nitroindazole framework, with a specific focus on the potential of this compound. While direct experimental data for this specific analog is limited in publicly accessible literature, by examining structurally related compounds, we can infer its likely biological profile and propose robust methodologies for its evaluation. We will delve into the antiproliferative, anti-inflammatory, and antiparasitic properties of this chemical family, elucidating the underlying mechanisms of action and providing detailed, field-proven protocols for their investigation.

The 6-Nitroindazole Scaffold: A Gateway to Diverse Bioactivity

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their structure allows them to act as bioisosteres of indoles, engaging in crucial hydrogen bonding within protein active sites.[2] The addition of a strong electron-withdrawing nitro group at the C6 position significantly modulates the molecule's properties, often enhancing its biological efficacy.[3] Research has demonstrated that 6-nitroindazole derivatives possess significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4]

While this guide centers on the potential of this compound, it is crucial to acknowledge that its direct biological evaluation is not extensively documented in current literature. However, the activities of closely related analogs, such as 3-chloro-6-nitro-1H-indazole, (6-nitro-1H-indazol-3-yl)methanol, and various N-substituted 6-nitroindazoles, provide a strong foundation for predicting its therapeutic promise.[5][6] The hydroxyl group at the C3 position introduces a key hydrogen bond donor/acceptor site, which can significantly influence target binding and pharmacokinetic properties compared to other 3-substituted analogs.

Key Biological Activities & Mechanisms of Action

Antiproliferative Activity

A prominent feature of the 6-nitroindazole scaffold is its potent antiproliferative effect against various cancer cell lines.[4] Studies on novel 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown significant activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the 5–15 μM range.[4][7] This suggests the 6-nitro substitution is a key driver of cytotoxicity.[4]

Causality & Mechanistic Insight: The anticancer mechanism for many nitro-heterocyclic compounds is linked to the intracellular reduction of the nitro group.[4] This bio-reductive activation leads to the formation of highly reactive nitroso and hydroxylamine intermediates. These species can induce significant cellular damage by forming adducts with DNA and other crucial macromolecules, ultimately triggering apoptotic pathways. Furthermore, some indazole derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, downregulating anti-apoptotic proteins like Bcl-2, and increasing reactive oxygen species (ROS) levels.[8]

Anti-inflammatory Properties

Indazole derivatives have been thoroughly investigated for their anti-inflammatory potential.[9] Specifically, 6-nitroindazole has demonstrated notable activity by inhibiting key mediators of the inflammatory cascade.[4][9]

Causality & Mechanistic Insight: The anti-inflammatory action of 6-nitroindazole is multi-faceted. It has been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.[9] Additionally, it can suppress the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), and demonstrates free-radical scavenging capabilities, as evidenced by its inhibition of DPPH free radical generation.[4][9] This multi-target engagement suggests a robust potential for mitigating complex inflammatory responses.

Antiparasitic and Antimicrobial Activity

Nitro-heterocyclic compounds have historically been a cornerstone in treating parasitic infections.[4] The 6-nitroindazole scaffold is no exception, with derivatives showing promise against a range of parasites.

Causality & Mechanistic Insight: Research into 3-chloro-6-nitro-1H-indazole derivatives has revealed potent antileishmanial activity.[4][6] Molecular docking studies suggest that these compounds can bind with high stability to Leishmania trypanothione reductase (TryR), a critical enzyme in the parasite's antioxidant defense system.[6] Inhibition of TryR leads to an accumulation of oxidative stress, which is lethal to the parasite. The general mechanism for nitro-heterocyclic antiparasitic action often involves the reduction of the nitro group within the parasite, creating cytotoxic radicals.[4] Beyond parasites, certain 2-azetidinone derivatives of 6-nitro-1H-indazole have also shown promising antibacterial and antifungal activity.[4]

Quantitative Data Summary

The following tables consolidate the available quantitative data for the biological activities of various 6-nitroindazole derivatives, providing a comparative benchmark for future studies on this compound.

Compound ClassCell LineActivity (IC₅₀)Reference
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesNCI-H460 (Lung Carcinoma)5–15 μM[4][7]
1H-indazole-3-amine derivative (6o)K562 (Leukemia)5.15 µM[10]
CompoundTarget/AssayActivity (IC₅₀)Reference
6-NitroindazoleIL-1β Inhibition100.75 μM[4][9]
6-NitroindazoleCOX-2 Inhibition19.22 μM[9]
5-aminoindazoleCOX-2 Inhibition12.32 μM[9]
IndazoleCOX-2 Inhibition23.42 μM[9]
Celecoxib (Standard)COX-2 Inhibition5.10 μM[9]
Compound ClassParasiteActivityReference
3-chloro-6-nitro-1H-indazole derivativesLeishmania speciesPromising inhibitory activity[4][6]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating systems for assessing the biological activity of novel compounds like this compound. Each protocol includes necessary controls and explains the causal links between procedural steps and expected outcomes.

Protocol: Antiproliferative MTT Assay

This colorimetric assay is a standard for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The appearance of a purple precipitate indicates formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_readout Readout Phase seed 1. Seed Cells (96-well plate) attach 2. Incubate 24h (Allow attachment) seed->attach treat 3. Add Compound Dilutions & Controls attach->treat incubate 4. Incubate 48-72h treat->incubate add_mtt 5. Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analysis Data Analysis read->analysis Calculate IC₅₀

Workflow for the MTT Cytotoxicity Assay.
Protocol: In Vitro COX-2 Inhibition Assay

This assay directly measures the enzymatic activity of COX-2 and its inhibition by the test compound.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by PGG₂, the product of the cyclooxygenase reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme, purified ovine COX-2 enzyme, arachidonic acid (substrate), and the colorimetric substrate (TMPD).

  • Incubation: In a 96-well plate, add the reaction buffer, Heme, and the COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of this compound or a known COX-2 inhibitor like Celecoxib (positive control).[9] Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction, immediately followed by the colorimetric substrate (TMPD).

  • Data Acquisition: Measure the absorbance kinetically over 5 minutes at 590 nm using a plate reader. The rate of color development is proportional to COX-2 activity.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

COX2_Inhibition_Pathway cluster_inhibition Inhibition Point AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G₂ (PGG₂) COX2->PGG2 PGs Pro-inflammatory Prostaglandins PGG2->PGs via Peroxidase Activity Inflammation Inflammation PGs->Inflammation Inhibitor This compound Inhibitor->COX2

Mechanism of COX-2 Inhibition.
Protocol: Cytokine Inhibition ELISA

This protocol quantifies the ability of a compound to inhibit the secretion of pro-inflammatory cytokines like IL-1β from stimulated immune cells.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a specific cytokine in the cell culture supernatant.

Step-by-Step Methodology:

  • Cell Stimulation: Culture immune cells (e.g., human peripheral blood mononuclear cells - PBMCs or a macrophage cell line like RAW 264.7) in a 24-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce cytokine production. Include unstimulated (negative control) and stimulated (positive control) wells.

  • Supernatant Collection: Incubate for 18-24 hours, then centrifuge the plate and collect the cell-free supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human IL-1β).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.

    • Add a biotinylated detection antibody.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB). The color change is proportional to the amount of cytokine present.

    • Stop the reaction with an acid solution.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Analysis: Calculate the cytokine concentrations from the standard curve. Determine the IC₅₀ value for the inhibition of cytokine production.

Conclusion and Future Directions

The 6-nitroindazole scaffold is a versatile and potent platform for the development of novel therapeutic agents.[4] The available evidence strongly suggests that derivatives of 6-nitroindazole exhibit significant antiproliferative, anti-inflammatory, and antiparasitic activities.[4] While this compound itself remains an under-investigated molecule, its structure, featuring the key 6-nitro group for bioactivity and a C3-hydroxyl group for target interaction, makes it a compelling candidate for systematic evaluation.

Future research should focus on the synthesis and direct biological testing of this compound using the robust protocols detailed in this guide. Head-to-head comparisons with other 3-substituted analogs will be crucial for elucidating the specific contribution of the 3-hydroxyl moiety to the overall activity profile. A comprehensive screening against a panel of cancer cell lines, coupled with mechanistic studies into apoptosis induction and cell cycle arrest, will clarify its oncological potential. Further investigation into its effects on inflammatory pathways and its efficacy against various parasitic strains will complete the picture of its therapeutic promise.

References

An In-Depth Technical Guide to the Mechanism of Action of 6-Nitro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 6-Nitroindazole Scaffold

The indazole core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of pharmacological activities.[1] Its derivatives have been extensively investigated for their therapeutic potential in oncology, infectious diseases, and inflammatory conditions.[2][3][4] The introduction of a nitro group at the 6-position of the indazole ring often plays a pivotal role in modulating the biological activity and potency of these compounds.[4] While direct mechanistic studies on 6-nitro-1H-indazol-3-ol are limited in publicly available literature, this guide will provide a comprehensive overview of the established and putative mechanisms of action for the broader class of 6-nitroindazole derivatives. By examining the activities of structurally related compounds, we can infer the likely biological targets and signaling pathways modulated by this chemical scaffold. This guide will synthesize data from numerous studies to present a cohesive understanding of their potential in drug discovery and development.

Core Mechanisms of Action: A Multi-Targeted Profile

Derivatives of 6-nitro-1H-indazole have demonstrated a range of biological effects, suggesting multiple mechanisms of action. The primary therapeutic areas where these compounds show promise are oncology and infectious diseases, with emerging evidence for anti-inflammatory and other activities.

Kinase Inhibition in Oncology

A predominant mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Indazole-based compounds, such as Pazopanib and Axitinib, are approved anticancer agents that function as multi-targeted tyrosine kinase inhibitors.[1] While not containing a 6-nitro group, their mechanism provides a foundational understanding of how the indazole scaffold interacts with the ATP-binding pocket of kinases. The 6-nitro substitution can further enhance these interactions or confer selectivity for different kinases.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling:

A key pathway targeted by indazole derivatives is the VEGFR signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] By inhibiting VEGFR, these compounds can effectively starve tumors and inhibit their growth and metastasis.

VEGFR_Pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Indazole 6-Nitroindazole Derivative Indazole->VEGFR Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR signaling pathway by a 6-nitroindazole derivative.

Antiparasitic Activity

Nitro-heterocyclic compounds have long been a cornerstone in the treatment of parasitic infections.[4] Derivatives of 6-nitro-1H-indazole have shown significant potential against various parasites, particularly those of the Leishmania genus.[7][8]

Inhibition of Trypanothione Reductase (TryR):

The primary mechanism of action in Leishmania is believed to be the inhibition of trypanothione reductase (TryR), an enzyme essential for the parasite's defense against oxidative stress.[7] TryR is unique to trypanosomatids and absent in mammals, making it an excellent drug target. By inhibiting TryR, 6-nitroindazole derivatives can disrupt the parasite's redox balance, leading to cell death.

TryR_Inhibition cluster_parasite Leishmania Parasite ROS Reactive Oxygen Species (ROS) Trypanothione_SH2 Trypanothione (Reduced) ROS->Trypanothione_SH2 Oxidizes Cell_Death Parasite Death ROS->Cell_Death Induces Trypanothione_S2 Trypanothione (Oxidized) TryR Trypanothione Reductase (TryR) Trypanothione_S2->TryR Substrate Trypanothione_SH2->Trypanothione_S2 TryR->Trypanothione_SH2 Reduces Indazole 6-Nitroindazole Derivative Indazole->TryR Inhibits

Caption: Proposed inhibition of Trypanothione Reductase in Leishmania by a 6-nitroindazole derivative.

Anti-inflammatory and Antimicrobial Activities

Some 6-nitroindazole derivatives have also been investigated for their anti-inflammatory and antimicrobial properties.[4] The anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines like IL-1β.[4] The antimicrobial activity has been demonstrated against various bacteria and fungi, suggesting that these compounds may have broad-spectrum applications.[4]

Quantitative Data Summary

The biological activity of 6-nitro-1H-indazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC). The following tables summarize key data from various studies.

Table 1: Antiproliferative Activity of 6-Nitroindazole Derivatives

Compound Class Cell Line IC₅₀ (µM) Reference

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 |[4][9] |

Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives

Compound ID Target Species IC₅₀ (µM) Reference
4 L. infantum 5.53 [10]
5 L. infantum 4 [10]
11 L. infantum 6 [10]

| 13 | L. major | 38 |[10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 6-nitro-1H-indazole derivative and for assessing its biological activity.

Protocol 1: Synthesis of 2-Azetidinone Derivatives of 6-Nitro-1H-Indazole[4]

Synthesis_Workflow Start 6-Nitro-1H-indazole Step1 React with Ethyl Chloroacetate Start->Step1 Step2 Hydrazinolysis Step1->Step2 Step3 Condensation with Aromatic Aldehydes Step2->Step3 Step4 Cyclocondensation with Chloroacetyl Chloride Step3->Step4 End 2-Azetidinone Derivatives Step4->End

Caption: Synthesis workflow for 2-azetidinone derivatives of 6-nitro-1H-indazole.

Step-by-Step Methodology:

  • Esterification: A mixture of 6-nitro-1H-indazole, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed for 24 hours. The solvent is evaporated, and the residue is treated with water to obtain the ester derivative.

  • Hydrazide Formation: The ester derivative is refluxed with hydrazine hydrate in ethanol for 8 hours. The resulting solid hydrazide is filtered and recrystallized.

  • Schiff Base Synthesis: The hydrazide is reacted with various aromatic aldehydes in ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for 6-8 hours to yield the corresponding Schiff bases.

  • Cyclocondensation: To a solution of the Schiff base in dioxane, chloroacetyl chloride and triethylamine are added dropwise at 0-5°C. The mixture is stirred for 3-4 hours and then refluxed for 8 hours. The product is isolated by pouring the mixture into crushed ice.

Protocol 2: In Vitro Antileishmanial Activity Assessment (MTT Assay)[10]
  • Parasite Culture: Promastigote strains of Leishmania species (L. infantum, L. tropica, and L. major) are cultured in appropriate media.

  • Compound Exposure: The promastigotes are exposed to increasing concentrations of the synthesized 6-nitro-1H-indazole derivatives.

  • MTT Assay: The in vitro antileishmanial activity is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates cell viability. The absorbance is measured, and the IC₅₀ values are calculated.

Conclusion

The 6-nitro-1H-indazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While direct mechanistic data for this compound is not extensively documented, the broader family of 6-nitroindazole derivatives has demonstrated significant potential, primarily through the inhibition of protein kinases in cancer and essential enzymes in parasites. The structure-activity relationships conferred by the 6-nitro substitution are key to their biological effects. Further research into specific derivatives, including this compound, is warranted to fully elucidate their therapeutic potential and refine their use in clinical applications.

References

A Technical Guide to the Solubility and Stability of 6-nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-nitro-1H-indazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery programs. Its utility as a synthetic intermediate is dictated by its fundamental physicochemical properties, namely its solubility in various solvent systems and its stability under diverse experimental conditions. Direct empirical data for this specific molecule is limited in public literature. Therefore, this technical guide provides a comprehensive analysis based on its structural characteristics, extrapolation from closely related analogues, and foundational chemical principles. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively handle, formulate, and analyze this compound. This guide details predictive solubility profiles, outlines potential degradation pathways, and provides robust, step-by-step protocols for the empirical determination of its solubility and stability.

Introduction and Molecular Profile

This compound belongs to the indazole class of compounds, which are recognized as privileged scaffolds in drug discovery due to their ability to mimic indoles and form critical hydrogen bonds within protein active sites. The structure of this compound is characterized by an indazole core, a potent electron-withdrawing nitro group at the 6-position, and a hydroxyl group at the 3-position.

A crucial and defining feature of this molecule is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (6-nitro-1,2-dihydro-3H-indazol-3-one). This tautomerism significantly influences its hydrogen bonding capacity, polarity, and reactivity, which are determinant factors for its solubility and stability.[1]

Caption: Keto-enol tautomerism of the core structure.

Given the established biological activities of related nitroindazole derivatives, which include anticancer and antileishmanial properties, understanding the fundamental chemistry of this compound is paramount for its potential development.[2][3][4]

Predicted Physicochemical Properties

Precise experimental data for this compound is not widely published. The following properties are calculated based on its molecular structure.

PropertyValueSource
Molecular Formula C₇H₅N₃O₃Calculated
Molecular Weight 195.14 g/mol Calculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated
LogP (Predicted) 1.2 - 1.6Calculated

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is governed by the interplay between its polar functional groups and its nonpolar aromatic core. The nitro group, along with the keto-enol tautomeric system, introduces significant polarity and hydrogen bonding capability. This suggests a favorable interaction with polar solvents. Conversely, the bicyclic aromatic system contributes to its solubility in certain organic solvents.

Qualitative Solubility Prediction

Based on the "like dissolves like" principle and data from analogous structures like 6-nitro-1H-indazole-3-carbaldehyde, a qualitative solubility profile can be predicted.[5] The presence of the hydroxyl/keto group in this compound is expected to enhance its solubility in polar protic solvents compared to its carbaldehyde analog.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Polar Protic Water, Ethanol, MethanolLow to ModerateCapable of hydrogen bonding, but the aromatic core limits high solubility, especially in water. Solubility should be greater in alcohols.
Ethers Tetrahydrofuran (THF)ModerateModerate polarity allows for some dissolution.
Esters Ethyl AcetateModerateThe compound's polarity is suitable for dissolution in moderately polar esters.
Halogenated Dichloromethane (DCM)LowInsufficient polarity to effectively solvate the molecule.
Nonpolar Aromatic TolueneLow to Very LowPi-pi stacking interactions may allow for minimal solubility, but polarity mismatch is significant.
Nonpolar Aliphatic Hexanes, HeptaneInsolubleSignificant polarity mismatch.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain precise, quantitative solubility data, the isothermal shake-flask method is the gold standard.[6] This protocol provides a self-validating system for determining the equilibrium solubility of this compound.

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Methodology:

  • Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of each test solvent.

  • Addition of Compound: Add an excess amount of this compound to each vial. A visible amount of undissolved solid must remain to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has fully settled.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. The concentration is determined by comparing the peak area to a standard curve of known concentrations.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses or biological assays. The molecule possesses several functionalities susceptible to degradation under stress conditions.

Key Factors Influencing Stability
  • pH: The indazole ring system can be susceptible to acid or base-catalyzed hydrolysis. The solubility and degradation rate are expected to be pH-dependent.[7]

  • Light (Photostability): Nitroaromatic compounds are often photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[8]

  • Temperature (Thermal Stability): Elevated temperatures can accelerate degradation reactions. Long-term storage should be at reduced temperatures (e.g., 2-8 °C).[7]

  • Oxidizing Agents: While the nitro group is an oxidized form of nitrogen, the indazol-3-ol tautomer could be susceptible to oxidation. The presence of atmospheric or chemical oxidants could lead to degradation.[7]

Potential Degradation Pathways
  • Reduction of the Nitro Group: A common metabolic and chemical degradation pathway for nitroaromatics is the reduction of the nitro (-NO₂) group to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.[9] This transformation drastically alters the electronic properties and biological activity of the molecule.

  • Hydrolysis: Under strong acidic or basic conditions, the indazole ring may undergo hydrolytic cleavage.[8]

  • Photodegradation: Upon absorption of UV light, the excited state of the nitroaromatic system can lead to bond cleavage and the formation of radical species, resulting in complex degradation products.[8]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[10] This protocol subjects the compound to a range of accelerated conditions.

Caption: Workflow for a Forced Degradation Study.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature, as base hydrolysis is often rapid.

    • Oxidative Degradation: Add a volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Incubate a sample of the stock solution at an elevated temperature (e.g., 60 °C) protected from light.

    • Photolytic Degradation: Expose a sample of the stock solution to a controlled light source as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to serve as a dark control.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 8, 24 hours), withdraw a sample from each condition. If necessary, neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS).

  • Data Evaluation: Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The mass spectrometry data is crucial for the tentative identification of these degradants.

Summary and Recommendations for Handling

While direct experimental data is sparse, a comprehensive profile of this compound can be constructed from chemical principles and analog data.

  • Solubility: The compound is predicted to be most soluble in polar aprotic solvents like DMSO and DMF. Its solubility in aqueous systems is likely low but can be determined empirically using the provided shake-flask protocol.

  • Stability: The nitroaromatic system renders the compound susceptible to photodegradation and chemical reduction. Its stability is likely pH-dependent.

Recommendations for Researchers:

  • Storage: Store this compound in a cool, dark, and dry place. Amber vials are recommended to protect from light.

  • Solution Preparation: For biological assays or chemical reactions, prepare solutions fresh and avoid prolonged storage, especially at room temperature or in clear vials.

  • Purity Assessment: Always verify the purity of the material by a suitable analytical method like HPLC before use, as degradation can occur during storage.

  • Experimental Design: When using this compound, consider its potential for degradation under the experimental conditions (e.g., light exposure during microscopy, pH of buffer systems).

This guide provides the foundational knowledge and actionable protocols to empower scientists to confidently work with this compound, ensuring the integrity and reproducibility of their research.

References

An In-depth Technical Guide on the Discovery, Synthesis, and Chemistry of 6-Nitro-1H-Indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 6-nitro-1H-indazol-3-ol, a heterocyclic compound of interest within medicinal chemistry. Direct historical accounts and dedicated synthesis literature for this specific molecule are sparse, largely due to its existence in a tautomeric equilibrium with the more stable 6-nitro-1H-indazol-3(2H)-one form. Therefore, this guide establishes a foundational understanding by first examining the history and synthesis of the core 6-nitro-1H-indazole scaffold. We then delve into the chemistry of C3-functionalized indazoles and the critical concept of indazolol/indazolone tautomerism. By synthesizing information from related, well-documented compounds, this whitepaper offers field-proven insights, detailed experimental protocols for key precursors, and a logical framework for the strategic synthesis and characterization of this compound and its derivatives.

Part 1: A Foundational History of the Indazole Nucleus

The journey of indazole chemistry began in the late 19th century. Emil Fischer is widely credited with the first synthesis of the parent indazole ring in the 1880s.[1] However, the exploration of its substituted derivatives, particularly nitro-substituted indazoles, gained significant momentum in the early 20th century. Foundational work by chemists such as Jacobson, Huber, and Auwers laid the groundwork for indazole synthesis through methods like the cyclization of N-nitroso-o-toluidines.[1] These early achievements were pivotal, opening the door for the preparation of a wide range of substituted indazoles.

The mid-20th century brought more refined and systematic approaches. A notable 1976 patent expanded the accessibility to various nitroindazole isomers, including the 4-, 5-, 6-, and 7-nitro isomers, by refining these earlier methods.[1] This foundational chemistry enabled the extensive investigation into the biological activities of nitro-substituted indazoles that continues to drive research today.

G cluster_19th_century Late 19th Century cluster_20th_century Early 20th Century cluster_mid_20th Mid-20th Century cluster_present Present Day Fischer Emil Fischer (1880s) First synthesis of parent indazole ring Pioneers Jacobson, Huber, Auwers Cyclization of N-nitroso-o-toluidines Derivatives Halogenated & Nitro-Substituted Indazoles Pioneers->Derivatives Enabled synthesis of Refinement Refined Synthetic Methods (e.g., 1976 Patent) Isomers Systematic access to 4-, 5-, 6-, 7-Nitro Isomers Refinement->Isomers MedicinalChem Medicinal Chemistry (e.g., Kinase Inhibitors) Isomers->MedicinalChem Foundation for G Nitrosating_Mixture 1. Prepare Nitrosating Mixture (NaNO2, HCl, H2O @ 0°C) Reaction 3. Reverse Addition (Add Indole to Nitrosating Mixture @ 0°C) Nitrosating_Mixture->Reaction Indole_Solution 2. Prepare 6-Nitroindole Solution (in DMF) Indole_Solution->Reaction Heating 4. Heat to 80°C (6 hours) Reaction->Heating Workup 5. Aqueous Workup (Cool, Extract with Ethyl Acetate) Heating->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product Final Product: 6-Nitro-1H-indazole-3-carbaldehyde Purification->Product

References

Methodological & Application

Introduction: The Significance of the Indazol-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-nitro-1H-indazol-3-ol from 6-nitroindole

The indazole nucleus is a prominent heterocyclic framework in medicinal chemistry, recognized for its role as a bioisostere of indole and its capacity to form crucial hydrogen bonds within protein binding sites.[1][2] Among its derivatives, the this compound moiety is of particular interest. This scaffold is a tautomer of 6-nitro-1H-indazol-3(2H)-one, and this structural duality provides unique opportunities for molecular interactions in biological systems. The presence of the nitro group can serve as a hydrogen bond acceptor and can be reduced to an amino group, offering a versatile handle for developing a wide array of derivatives with potential therapeutic applications, including anticancer, antimicrobial, and antileishmanial agents.[3][4][5]

This application note provides a comprehensive guide for researchers on the synthesis of this compound, starting from the readily available precursor, 6-nitroindole. The established synthetic route involves a nitrosative ring expansion to an intermediate, 6-nitro-1H-indazole-3-carbaldehyde, which is then converted to the final product. This document details the underlying chemical principles, provides step-by-step protocols, and explains the rationale behind key experimental parameters to ensure scientific integrity and reproducibility.

Synthetic Strategy: A Two-Step Approach

The direct conversion of 6-nitroindole to this compound is not the typically reported pathway. Instead, the scientific literature extensively documents a robust synthesis of 6-nitro-1H-indazole-3-carbaldehyde through a nitrosation-induced ring expansion.[6][7][8] This aldehyde serves as a stable and key intermediate. Therefore, a reliable two-step synthetic strategy is outlined:

  • Step 1: Nitrosative Ring Expansion. Treatment of 6-nitroindole with a nitrosating agent, such as nitrous acid generated in situ from sodium nitrite and a strong acid, to yield 6-nitro-1H-indazole-3-carbaldehyde.

  • Step 2: Baeyer-Villiger Oxidation. Conversion of the intermediate aldehyde to the target this compound via a Baeyer-Villiger oxidation, which transforms the aldehyde into a formate ester, followed by hydrolysis.

This approach leverages a well-optimized initial step and applies a classic organic transformation to achieve the desired final product.

Part 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This transformation is a cornerstone reaction for converting indole scaffolds into valuable 3-formyl-1H-indazoles, representing a significant "scaffold hopping" strategy in drug discovery.[7]

Reaction Mechanism and Scientific Rationale

The reaction proceeds through a multi-step pathway initiated by the electrophilic attack of a nitrosonium ion (NO⁺) on the electron-rich C3 position of the 6-nitroindole ring.[6] The nitrosonium ion is generated in situ from sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl).[9][10]

  • Nitrosation: The NO⁺ ion attacks the C3 position of the indole, forming a 3-nitrosoindole intermediate.

  • Tautomerization: The intermediate tautomerizes to a more stable oxime.

  • Ring-Opening & Recyclization: The oxime undergoes an acid-catalyzed ring-opening of the pyrrole ring, followed by a recyclization involving the indole nitrogen attacking the oxime carbon. This rearrangement ultimately yields the 1H-indazole-3-carbaldehyde.[6]

Causality Behind Experimental Choices:

  • Temperature Control (0°C): The initial formation of the nitrosating agent (nitrous acid) and the subsequent addition of the indole solution are performed at 0°C to control the exothermic reaction and prevent the decomposition of unstable nitrous acid.[7]

  • Reverse Addition: Some protocols recommend the slow, dropwise addition of the 6-nitroindole solution to the pre-formed nitrosating mixture.[6] This technique maintains a constant excess of the nitrosating agent, which can minimize the formation of deep red-colored dimer byproducts that arise from the nucleophilic starting indole attacking the oxime intermediate.[6]

  • Solvent (DMF): Dimethylformamide (DMF) is often used as a co-solvent to improve the solubility of the 6-nitroindole starting material, ensuring a homogeneous reaction mixture.[6][8]

  • Heating (80°C): After the initial addition at low temperature, heating the reaction mixture is necessary to drive the ring-opening and rearrangement steps to completion.[7]

Experimental Protocol

This protocol is an optimized procedure based on established methods.[7][8]

Materials and Reagents:

  • 6-Nitroindole (C₈H₆N₂O₂, MW: 162.15 g/mol )

  • Sodium Nitrite (NaNO₂, MW: 69.00 g/mol )

  • Hydrochloric Acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stir bar and cooled to 0°C in an ice bath, dissolve sodium nitrite (e.g., 550 mg, 8 mmol, 8 equiv.) in deionized water (1.6 mL).

  • Slowly add 2 N aqueous hydrochloric acid (3.5 mL, 7 mmol, 7 equiv.) to the sodium nitrite solution while maintaining the temperature at 0°C.

  • Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

  • Add N,N-dimethylformamide (3 mL) to the mixture.[7]

  • Reaction with 6-nitroindole: In a separate flask, prepare a solution of 6-nitroindole (162 mg, 1 mmol, 1 equiv.) in N,N-dimethylformamide (3 mL).

  • Slowly add the 6-nitroindole solution dropwise to the vigorously stirred nitrosating mixture at 0°C.[7]

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80°C and stir under an argon atmosphere for 6 hours. Monitor the reaction progress using TLC or LC-MS.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine. Separate the layers and dry the organic phase over anhydrous magnesium sulfate.[7]

  • Concentration: Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the pure 6-nitro-1H-indazole-3-carbaldehyde.[6]

Quantitative Data Summary

The following table summarizes representative data for the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.

ParameterProtocol 1Protocol 2
Starting Material 6-Nitroindole6-Nitroindole
Key Reagents NaNO₂, HCl, H₂ONaNO₂, HCl, H₂O, DMF
Reaction Temp. 20°C0°C to 80°C
Reaction Time 90 minutes6 hours
Reported Yield 77%[11][12]General for electron-poor indoles[8]
Product Appearance Orange solid[11]Yellowish solid[8]

Workflow Visualization

G cluster_0 Step 1: Nitrosating Agent Preparation cluster_1 Step 2: Reaction & Workup NaNO2 Sodium Nitrite (NaNO₂) Mixer1 Mix & Stir @ 0°C NaNO2->Mixer1 HCl Hydrochloric Acid (HCl) HCl->Mixer1 H2O Water H2O->Mixer1 NitrosatingAgent Nitrosating Agent (in DMF/H₂O) Mixer1->NitrosatingAgent Reaction Add dropwise to Nitrosating Agent @ 0°C Then heat to 80°C, 6h NitrosatingAgent->Reaction Start 6-Nitroindole (in DMF) Start->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Nitro-1H-indazole- 3-carbaldehyde Purification->Product

Caption: Workflow for the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.

Part 2: Synthesis of this compound

The conversion of the aldehyde functional group in 6-nitro-1H-indazole-3-carbaldehyde to the hydroxyl group of this compound can be achieved via a Baeyer-Villiger oxidation.

Reaction Mechanism and Scientific Rationale

The Baeyer-Villiger oxidation is a classic organic reaction that oxidizes a ketone to an ester or a cyclic ketone to a lactone. It can also oxidize an aldehyde to a carboxylic acid or, more relevantly, to a formate ester using a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA).

  • Nucleophilic Attack: The peroxyacid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon.

  • Rearrangement: This is followed by a concerted rearrangement step where the hydrogen atom of the aldehyde migrates to the adjacent oxygen of the peroxyacid, displacing a carboxylate leaving group. This migration forms a formate ester.

  • Hydrolysis: The resulting formate ester is then readily hydrolyzed under aqueous workup conditions (either acidic or basic) to yield the final alcohol (in this case, the indazol-3-ol) and formic acid or a formate salt.

Causality Behind Experimental Choices:

  • Reagent (m-CPBA): m-CPBA is a common, relatively safe, and effective peroxyacid for Baeyer-Villiger oxidations. It is commercially available and easy to handle.

  • Solvent (DCM): Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and effectively solubilizes both the substrate and the m-CPBA.

  • Buffer: A buffer, such as sodium bicarbonate (NaHCO₃), is often added to neutralize the m-chlorobenzoic acid byproduct formed during the reaction, preventing potential acid-catalyzed side reactions.

  • Hydrolysis Step: A final basic wash (e.g., with NaOH or K₂CO₃ solution) during the workup ensures the complete hydrolysis of the intermediate formate ester to the desired hydroxyl group.

Proposed Experimental Protocol

Materials and Reagents:

  • 6-Nitro-1H-indazole-3-carbaldehyde

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Hydroxide (NaOH), 1 M aqueous solution

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: Dissolve 6-nitro-1H-indazole-3-carbaldehyde (1 mmol, 1 equiv.) in dichloromethane (10 mL) in a round-bottom flask.

  • Reagent Addition: Add m-CPBA (~1.2 mmol, 1.2 equiv.) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Hydrolysis & Wash: Wash the combined organic layers sequentially with 1 M aqueous NaOH solution (to hydrolyze the formate ester), water, and brine.

  • Neutralization & Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Workflow Visualization

G Start 6-Nitro-1H-indazole- 3-carbaldehyde Reaction Baeyer-Villiger Oxidation (m-CPBA, DCM) Start->Reaction Intermediate Intermediate Formate Ester Reaction->Intermediate Hydrolysis Hydrolysis (aq. NaOH workup) Intermediate->Hydrolysis Purification Purification Hydrolysis->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Safety Precautions

  • Nitro Compounds: 6-Nitroindole and its derivatives are potentially energetic compounds. Avoid excessive heat and shock.

  • Acids and Bases: Handle strong acids (HCl) and bases (NaOH) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Oxidizing Agents: m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care, avoiding contact with metals.

  • Solvents: Organic solvents like DMF, EtOAc, and DCM are flammable and/or volatile. Use them in a fume hood away from ignition sources.

References

Synthesis of 6-Nitro-1H-Indazol-3-ol: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 6-nitro-1H-indazol-3-ol, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is based on the diazotization and subsequent intramolecular cyclization of 2-amino-5-nitrobenzoic acid. This document offers in-depth explanations of the underlying chemical principles, safety precautions, and detailed procedures for reaction setup, monitoring, workup, and purification. Characterization data and a discussion of the tautomeric nature of the final product are also included to provide a thorough guide for researchers in organic synthesis and pharmaceutical sciences.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their unique chemical properties and ability to act as bioisosteres for other key structures, such as indoles, have made them a focal point in the design and synthesis of novel therapeutic agents. Specifically, the introduction of a nitro group and a hydroxyl moiety at positions 6 and 3, respectively, of the indazole scaffold can significantly influence the molecule's electronic properties and its interactions with biological targets. This compound, therefore, represents a key building block for the development of new pharmaceuticals.

This protocol details a reliable and accessible method for the laboratory-scale synthesis of this compound. The synthetic strategy hinges on the well-established transformation of an anthranilic acid derivative into an indazolone through diazotization, followed by tautomerization to the more stable indazol-3-ol form.

Chemical Reaction Pathway

The synthesis of this compound from 2-amino-5-nitrobenzoic acid proceeds through a two-step, one-pot reaction. The first step involves the diazotization of the primary aromatic amine of the starting material using sodium nitrite in an acidic medium to form a reactive diazonium salt. In the second step, the diazonium salt undergoes intramolecular cyclization to yield 6-nitro-1H-indazol-3(2H)-one, which exists in tautomeric equilibrium with the final product, this compound.

Reaction_Pathway Start 2-Amino-5-nitrobenzoic Acid Intermediate In situ Diazonium Salt Start->Intermediate NaNO₂, HCl (aq) 0-5 °C Product_Tautomer1 6-Nitro-1H-indazol-3(2H)-one Intermediate->Product_Tautomer1 Intramolecular Cyclization Product_Tautomer2 This compound Product_Tautomer1->Product_Tautomer2 Tautomerization Workflow cluster_prep Step 1: Diazotization cluster_reaction Step 2: Cyclization & Isolation cluster_purification Step 3: Purification start Suspend 2-amino-5-nitrobenzoic acid in HCl(aq) cool Cool to 0-5 °C start->cool add_nitrite Dropwise addition of NaNO₂ solution cool->add_nitrite stir_cold Stir at 0-5 °C for 30 min add_nitrite->stir_cold warm Warm to RT, then heat to 50-60 °C stir_cold->warm precipitate Cool to RT, then in ice bath warm->precipitate filter Vacuum filter crude product precipitate->filter wash Wash with cold H₂O filter->wash recrystallize Recrystallize from hot ethanol wash->recrystallize charcoal Decolorize with activated charcoal (optional) recrystallize->charcoal filter_hot Hot filtration charcoal->filter_hot crystallize Cool to form crystals filter_hot->crystallize final_filter Filter and dry purified product crystallize->final_filter

Application Notes & Protocols: Strategic Use of 6-Nitro-1H-indazole as a Core Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational protein kinase inhibitors.[1][2] Its unique structure allows for strategic interactions within the ATP-binding site of kinases, making it a focal point for drug design. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 6-nitro-1H-indazole , a versatile and commercially available starting material, for the synthesis of kinase inhibitors. We will detail the logic behind its use, key synthetic transformations at the C3 and C6 positions, and provide step-by-step protocols for the synthesis of advanced intermediates.

Introduction: The Strategic Value of the 6-Nitro-1H-indazole Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The indazole ring system is a bioisostere of the native purine core of ATP and has proven to be highly effective at targeting the kinase hinge region, a key anchoring point for inhibitors.[4]

The choice of 6-nitro-1H-indazole as a starting scaffold is deliberate and strategic, offering two orthogonal points for chemical modification:

  • The C3 Position: This position is readily functionalized.[5] Substituents at C3 are often designed to interact with the highly conserved kinase hinge region through hydrogen bonding, providing a crucial anchor for the inhibitor.

  • The C6-Nitro Group: The nitro group is a powerful electron-withdrawing group, but its primary utility in this context is as a synthetic handle. It can be readily reduced to a primary amine (6-amino-1H-indazole), which serves as a key attachment point for introducing moieties that can modulate potency, selectivity, and pharmacokinetic properties.[6] This amine is often acylated to form benzamides that target the "DFG-out" inactive conformation of certain kinases, a strategy for achieving higher selectivity.[7][8]

Physicochemical Properties of 6-Nitro-1H-indazole
PropertyValueReference
CAS Number 7597-18-4[9][10]
Molecular Formula C₇H₅N₃O₂[9]
Molecular Weight 163.13 g/mol [9]
Appearance Solid Powder[6]
Storage Sealed in dry, room temperature[10]

Core Synthetic Strategy: A Modular Approach

The synthesis of indazole-based kinase inhibitors from 6-nitro-1H-indazole follows a logical and modular workflow. The core principle is to first install the desired functionality at the C3 position and subsequently convert the C6-nitro group into a versatile amine for final elaboration.

G cluster_0 PART 1: C3-Position Functionalization cluster_1 PART 2: C6-Position Transformation cluster_2 PART 3: Kinase Inhibitor Assembly A 6-Nitro-1H-indazole (Starting Material) B 3-Iodo-6-nitro-1H-indazole (Key Intermediate for Coupling) A->B Protocol 1: Electrophilic Iodination C 3-Iodo-6-amino-1H-indazole (Versatile Intermediate) B->C Protocol 2: Nitro Group Reduction E Final Kinase Inhibitor Scaffold (e.g., 3-Iodo-6-(benzamido)-1H-indazole) C->E Protocol 3: Amide Coupling D Substituted Benzoic Acid D->E Protocol 3: Amide Coupling F Further Elaboration (e.g., Suzuki Coupling at C3) E->F

Caption: Core workflow for kinase inhibitor synthesis from 6-nitro-1H-indazole.

Experimental Protocols

PART 1: C3-Position Functionalization — Installing a Handle for Diversity

The C3 position of the indazole ring can be deprotonated under basic conditions, rendering it nucleophilic and susceptible to attack by electrophiles. Halogenation, particularly iodination, is a highly effective strategy as the resulting C-I bond is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of chemical diversity.[1][5]

Protocol 1: Synthesis of 3-Iodo-6-nitro-1H-indazole

This protocol is adapted from general procedures for the C3-iodination of non-protected indazoles.[5]

  • Objective: To introduce an iodine atom at the C3 position, creating a versatile intermediate for cross-coupling reactions.

  • Materials:

    • 6-Nitro-1H-indazole

    • Potassium hydroxide (KOH)

    • Iodine (I₂)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (1.2 eq) portion-wise at room temperature.

    • Stir the resulting mixture for 30 minutes at room temperature. The solution may darken.

    • Add a solution of iodine (1.2 eq) in DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully pour the reaction mixture into an ice-water slurry.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ to quench excess iodine, followed by water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-iodo-6-nitro-1H-indazole.

PART 2: C6-Position Transformation — Unmasking the Connecting Point

The reduction of the aromatic nitro group to a primary amine is one of the most robust and widely used transformations in medicinal chemistry.[6] This reaction unmasks a nucleophilic handle that is crucial for connecting to other parts of the inhibitor, often through amide bond formation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol 2: Reduction of 3-Iodo-6-nitro-1H-indazole to 3-Iodo-6-amino-1H-indazole

This protocol employs a standard catalytic hydrogenation method for nitro group reduction.[6]

  • Objective: To selectively reduce the C6-nitro group to a primary amine without affecting the C3-iodo bond.

  • Materials:

    • 3-Iodo-6-nitro-1H-indazole (from Protocol 1)

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite®

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve 3-iodo-6-nitro-1H-indazole (1.0 eq) in MeOH or EtOH.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas (or connect to a hydrogenation apparatus set at 1-3 atm).

    • Stir the reaction vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Once the starting material is consumed, carefully purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (MeOH or EtOH).

    • Concentrate the filtrate under reduced pressure to yield the crude 3-iodo-6-amino-1H-indazole, which can often be used in the next step without further purification.

PART 3: Assembly of a Kinase Inhibitor Scaffold

The final step often involves coupling the C6-amino group with a carboxylic acid to form a stable amide bond. This is a cornerstone reaction in the synthesis of many Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation.[8]

Protocol 3: Amide Coupling to Form a 3-Iodo-6-(benzamido)-1H-indazole Derivative

  • Objective: To couple the C6-amine with a substituted benzoic acid to form the core inhibitor scaffold.

  • Materials:

    • 3-Iodo-6-amino-1H-indazole (from Protocol 2)

    • A desired substituted benzoic acid (e.g., 4-(trifluoromethyl)benzoic acid) (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • To a stirred solution of the substituted benzoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir this activation mixture for 15 minutes at room temperature.

    • Add a solution of 3-iodo-6-amino-1H-indazole (1.0 eq) in DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • If necessary, purify the crude product by recrystallization or column chromatography to obtain the final compound. This product can then be further diversified via Suzuki coupling at the C3-iodo position.

Kinase Signaling and Inhibition Context

The inhibitors synthesized using this scaffold are designed to interrupt aberrant signaling pathways that drive disease. By occupying the ATP-binding site, they prevent the kinase from phosphorylating its downstream substrates, thereby blocking the propagation of the signal.

G cluster_0 Kinase Signaling Pathway cluster_1 Point of Inhibition A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) A->B D ADP B->D E Downstream Substrate B->E Kinase Activity C ATP C->B F Phosphorylated Substrate E->F G Cell Proliferation, Survival, Angiogenesis F->G H Indazole-based Kinase Inhibitor H->B Competes with ATP

Caption: Simplified kinase signaling pathway and the mechanism of competitive inhibition.

Conclusion

6-Nitro-1H-indazole is a powerful and cost-effective starting material for the construction of diverse libraries of kinase inhibitors. The synthetic routes outlined in this guide leverage robust and high-yielding chemical transformations to strategically functionalize the indazole core at two key positions. By following these protocols, researchers can efficiently generate novel compounds for screening and lead optimization in drug discovery programs targeting the protein kinase family.

References

Application Notes & Protocols: A Strategic Guide to the Functionalization of 6-Nitro-1H-Indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Nitro-1H-Indazol-3-ol Scaffold

The indazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its role as a bioisostere of indole and its capacity for potent and selective interactions within protein binding pockets.[1][2][3] The specific scaffold, this compound, offers a trifecta of reactive sites for chemical elaboration, making it an exceptionally valuable starting material for generating diverse molecular libraries. The strategic functionalization of this molecule allows for the fine-tuning of physicochemical properties and pharmacological activities.

This guide provides an in-depth exploration of the key functionalization pathways for this compound, focusing on:

  • N-Functionalization: Selective alkylation and arylation at the N-1 and N-2 positions of the pyrazole ring.

  • O-Functionalization: Derivatization of the C-3 hydroxyl group.

  • Nitro Group Manipulation: Reduction of the C-6 nitro group to a versatile amino functionality.

The protocols herein are designed to be self-validating, with a focus on the underlying chemical principles that govern reaction outcomes, thereby empowering researchers to adapt and optimize these methods for their specific drug discovery campaigns.

Section 1: N-Functionalization - Navigating the Regioselectivity Challenge

A primary challenge in the functionalization of 1H-indazoles is controlling the regioselectivity of substitution at the N-1 versus the N-2 position. The outcome is highly dependent on steric and electronic effects of existing substituents, as well as the choice of base, solvent, and electrophile.[4] The 1H-indazole tautomer is generally more thermodynamically stable, but reaction conditions can be tuned to favor one regioisomer over the other.[4]

Core Causality: Why Reaction Conditions Dictate N-1/N-2 Selectivity

The choice of base and solvent system is critical. A strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) tends to favor alkylation at the more sterically accessible N-1 position.[4] Conversely, polar aprotic solvents like dimethylformamide (DMF) can solvate the indazolide anion differently, sometimes leading to mixtures or a preference for the N-2 isomer. The nature of the electrophile also plays a significant role; bulkier alkylating agents will preferentially react at the N-1 position due to reduced steric hindrance.

N_Alkylation_Workflow start This compound base Deprotonation (e.g., NaH in THF) start->base anion Indazolide Anion Intermediate base->anion electrophile Addition of Electrophile (R-X) anion->electrophile products Mixture of N-1 and N-2 Alkylated Products electrophile->products separation Chromatographic Separation products->separation final Isolated N-1 & N-2 Regioisomers separation->final

Caption: General workflow for the N-alkylation of this compound.

Protocol 1.1: N-1 Selective Alkylation

This protocol is adapted from established methods for N-alkylation of the indazole scaffold and is optimized for N-1 selectivity.[4][5]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a suspension.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the N-1 and N-2 regioisomers.

Parameter Condition Rationale for N-1 Selectivity Reference
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that fully deprotonates the indazole.[5]
Solvent Tetrahydrofuran (THF)Aprotic, less polar solvent that favors reaction at the more sterically accessible N-1 position.[4]
Electrophile Primary Alkyl HalidesMinimizes steric hindrance, further promoting N-1 attack.[4]

Section 2: O-Functionalization of the C-3 Hydroxyl Group

The C-3 hydroxyl group presents a prime opportunity for introducing diversity. However, its reactivity must be considered in competition with the acidic N-H proton. Selective O-functionalization often requires N-protection or carefully chosen conditions that favor reaction at the oxygen atom.

Core Causality: N-H vs. O-H Acidity

In the this compound system, both the N-H and O-H protons are acidic. The electron-withdrawing nitro group increases the acidity of the N-H proton. In many cases, a strong base will deprotonate the nitrogen first. To achieve selective O-alkylation, one might employ a weaker base in a polar solvent that can facilitate proton exchange, or alternatively, protect the N-1 position prior to O-functionalization.

Protocol 2.1: Direct O-Alkylation (Williamson Ether Synthesis)

This protocol aims for O-alkylation by using a carbonate base, which is often milder and can favor O-alkylation in phenolic systems.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., Ethyl iodide)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Setup: In a round-bottom flask, combine this compound (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv) in anhydrous DMF.

  • Addition of Electrophile: Add the alkyl halide (1.5 equiv) to the suspension.

  • Reaction: Heat the mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired O-alkylated product from any N-alkylated side products.

Section 3: Functionalization via the C-6 Nitro Group

The nitro group is a powerful functional handle, primarily serving as a precursor to the highly versatile amino group. Its reduction fundamentally alters the electronic properties of the indazole ring, converting a strongly electron-withdrawing group into a potent electron-donating one.[6]

Core Causality: Choosing a Reduction Method

Several methods are effective for nitro group reduction, each with distinct advantages.[6]

  • Catalytic Hydrogenation (H₂/Pd-C): This is a very clean and high-yielding method, with water as the only byproduct. However, it is incompatible with functional groups that can also be reduced (e.g., alkynes, some protecting groups) and requires specialized hydrogenation equipment.

  • Tin(II) Chloride (SnCl₂): A classic and reliable method that is tolerant of many functional groups. The workup can be more involved due to the formation of tin salts.

  • Iron in Acid (Fe/HCl or Fe/NH₄Cl): A cost-effective and robust method, particularly on a large scale. The reaction is heterogeneous, and the workup involves filtering off iron salts.

Caption: Workflow for reduction of the C-6 nitro group and subsequent derivatization.

Protocol 3.1: Nitro Reduction using Tin(II) Chloride

This protocol provides a reliable benchtop method for the synthesis of 6-amino-1H-indazol-3-ol derivatives.[6]

Materials:

  • This compound derivative (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diatomaceous earth (Celite®)

Procedure:

  • Setup: Dissolve the this compound derivative in ethanol in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for EtOH) and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Cooling & Quenching: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Basification: Dilute the residue with ethyl acetate and cool in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ with vigorous stirring until the pH of the aqueous layer is ~8. Caution: Gas evolution (CO₂) will occur.

  • Filtration: The resulting suspension (containing tin salts) is filtered through a pad of diatomaceous earth. Wash the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 6-amino-1H-indazol-3-ol derivative. The product may require further purification by chromatography or recrystallization.

Method Pros Cons Reference
Catalytic Hydrogenation High yield, very clean, easy workup.Requires specialized equipment, not compatible with reducible functional groups.[6]
Tin(II) Chloride Good functional group tolerance, reliable.Stoichiometric amounts of tin required, workup can be tedious.[6]
Iron in Acid Inexpensive, effective for large scale.Heterogeneous reaction, workup involves filtering large amounts of iron sludge.[6]

References

Application Note: Quantitative Analysis of 6-nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 6-nitro-1H-indazol-3-ol, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development, we present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and a supplementary UV-Vis spectrophotometric method. The methodologies are grounded in established principles of analytical chemistry and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering a foundational framework for method development, validation, and routine sample analysis.

Introduction: The Analytical Imperative for this compound

This compound is a member of the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in various pharmacologically active agents. The precise and accurate quantification of this intermediate is paramount throughout the drug development lifecycle—from process development and optimization to stability testing and final product quality control. The presence of the nitro group and the indazole core creates a unique chromophore, making it highly suitable for UV-based detection methods.

The primary challenge in developing analytical methods for such intermediates is ensuring specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] Therefore, the methods presented herein are designed as stability-indicating, capable of separating the main analyte from potential degradants that may arise under stress conditions.[5][6][7][8]

Principle Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for the analysis of moderately polar aromatic compounds like this compound. The method's high resolving power, sensitivity, and precision make it ideal for both quantification (assay) and purity determination.

Rationale for Methodological Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds. The hydrophobic C18 chains interact with the indazole ring system, providing good retention.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (with a mild acid additive) and an organic modifier (acetonitrile or methanol) is employed.

    • Acid Additive (Formic or Phosphoric Acid): The addition of an acid like 0.1% formic acid to the mobile phase is crucial for several reasons.[9][10] It controls the ionization state of the acidic hydroxyl group on the indazol-3-ol, ensuring a consistent retention time and promoting sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the stationary phase.

    • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low UV cutoff, low viscosity, and excellent solvating power for the analyte, leading to efficient elution and good peak resolution.

  • Detection: UV detection is selected based on the strong absorbance of the nitroaromatic chromophore. Spectroscopic data for the closely related (6-nitro-1H-indazol-3-yl)methanol shows significant absorption in the 280-350 nm range, justifying the selection of a wavelength in this region for optimal sensitivity.[11] A wavelength of approximately 320 nm is proposed as a starting point.

Experimental Workflow for HPLC Analysis

The logical flow for the quantitative analysis of this compound via HPLC is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC System cluster_data Data Processing prep_start Weigh Sample/ Reference Standard dissolve Dissolve in Diluent (e.g., 50:50 ACN:H₂O) prep_start->dissolve vortex Vortex/Sonicate to Ensure Dissolution dissolve->vortex filter Filter with 0.45 µm Syringe Filter vortex->filter vial Transfer to Autosampler Vial filter->vial inject Inject Sample vial->inject separate Separation on C18 Column inject->separate detect UV Detection (λ = 320 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Reference Standard integrate->quantify report Generate Report (Assay, Purity) quantify->report

Caption: HPLC analysis workflow from sample preparation to final report generation.

Detailed HPLC Protocol

Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Formic acid (≥98%).

  • Reference Standard (RS) of this compound (purity ≥99.5%).

  • Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for analyte elution.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% BEnsures elution of analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection λ 320 nmWavelength of high absorbance for the nitro-indazole chromophore.[11]
Injection Vol. 10 µLStandard volume to balance sensitivity and peak broadening.
Diluent Acetonitrile/Water (50:50, v/v)Good solvating power for the analyte and compatible with mobile phase.

Preparation of Solutions:

  • Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (e.g., 10 µg/mL): Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (e.g., 10 µg/mL): Accurately weigh an amount of the sample material expected to contain 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute as necessary to reach the target concentration. Filter through a 0.45 µm syringe filter prior to injection.

Method Validation Framework (ICH Q2(R1))

A full validation of the HPLC method must be conducted to ensure it is fit for its intended purpose.[1][2][3] The following parameters are critical.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte in the presence of other components. This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[5][6][7]

Forced Degradation Protocol Outline:

  • Acid Hydrolysis: Sample in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Sample in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV (254 nm) and visible light as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active ingredient.[8] The chromatograms of the stressed samples are then analyzed to ensure that the main peak is well-resolved from all degradation product peaks.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative HPLC assay.

Validation ParameterDescriptionAcceptance Criteria
Accuracy Closeness of test results to the true value. Assessed by spiking placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% to 102.0%.
Precision Repeatability: Analysis of ≥6 replicate samples at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day/instrument.RSD ≤ 2.0% for repeatability. Overall RSD (including intermediate) ≤ 2.0%.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration. Assessed using ≥5 concentration levels.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of analyte for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration for an assay.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temp, ±5% organic in mobile phase).System suitability parameters must be met; peak areas should not significantly change.

Supplementary Method: UV-Vis Spectrophotometry

For rapid, high-throughput quantification where a high degree of specificity is not required (e.g., in-process checks, dissolution testing), direct UV-Vis spectrophotometry can be a valuable tool.[12]

Rationale and Causality

This method relies on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte. The nitro-indazole structure possesses a strong chromophore, leading to significant UV absorbance.[11] The key is to identify a wavelength of maximum absorbance (λmax) where minor impurities do not significantly interfere.

UV-Vis Spectrophotometry Protocol

Instrumentation:

  • Calibrated UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length).

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or 0.1 M HCl). Scan the solution from 400 nm to 200 nm against a solvent blank to determine the wavelength of maximum absorbance. Based on similar compounds, this is expected to be in the 280-350 nm range.[11]

  • Prepare Calibration Curve:

    • Prepare a stock solution of the Reference Standard (e.g., 100 µg/mL).

    • Create a series of at least five standard solutions by serial dilution (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.

  • Sample Analysis:

    • Prepare a sample solution with an expected concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of the sample using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration).

Conclusion and Best Practices

This application note details robust starting methodologies for the quantification of this compound using HPLC-UV and UV-Vis spectrophotometry. The provided HPLC method is designed to be stability-indicating and is the recommended approach for regulatory submissions and quality control where specificity is critical.

Key Best Practices:

  • System Suitability: Before any sample analysis, perform system suitability tests (e.g., replicate injections of a standard) to verify the performance of the chromatographic system.

  • Reference Standards: Always use well-characterized, high-purity reference standards for calibration and quantification.

  • Method Validation: The provided protocols are a starting point. A comprehensive method validation according to ICH Q2(R1) guidelines must be performed for the specific matrix and intended use of the method.[1][2][3][4]

  • Sample Preparation: Proper sample preparation, including dissolution and filtration, is critical to protect the HPLC column and ensure accurate results.[13][14]

By implementing these methods and adhering to rigorous validation standards, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data for this compound.

References

Application Note: Development of a Universal Colorimetric Kinase Assay Using 6-Nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, optimization, and implementation of a universal in vitro kinase assay. The protocol leverages the chromogenic properties of a synthetic substrate, 6-nitro-1H-indazol-3-ol, following its enzymatic phosphorylation. This application note details the underlying principles, step-by-step protocols for assay development and inhibitor screening, data analysis, and troubleshooting, establishing a robust framework for kinase activity measurement and inhibitor profiling.

Introduction: The Indazole Scaffold in Kinase Research

The indazole moiety is a prominent pharmacophore in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including several approved kinase inhibitor drugs.[1] The versatility of the indazole scaffold makes it an ideal starting point for developing novel therapeutic agents.[1][2] Specifically, 6-nitro-1H-indazole derivatives have demonstrated significant potential in anticancer, antiparasitic, and anti-inflammatory applications, underscoring the importance of this chemical class in drug discovery.[2] While many indazole derivatives are designed as kinase inhibitors that compete with ATP, the unique structure of this compound allows it to be used as a substrate in a universal kinase assay format.

This application note describes a method where a kinase transfers a phosphate group from ATP to the hydroxyl group of this compound. The subsequent detection of the remaining ADP, or the phosphorylated product, provides a quantitative measure of kinase activity.[3] This approach offers a safe, non-radioactive, and high-throughput compatible alternative to traditional kinase assays.[4]

Principle of the Assay

The assay is based on the fundamental reaction of a protein kinase: the transfer of the γ-phosphate from ATP to a substrate. In this system, this compound serves as a generic hydroxy-containing substrate. The core principle relies on quantifying the amount of ADP produced, which is directly proportional to the kinase activity.[4]

The most common method for this is a coupled-enzyme assay. After the kinase reaction, a coupling phosphatase is added, which specifically hydrolyzes the newly generated ADP to release inorganic phosphate (Pi). This Pi is then detected colorimetrically using a reagent like Malachite Green, which forms a colored complex with the phosphate, measurable by absorbance. This universal method is applicable to any kinase that produces ADP, making it a versatile tool for screening diverse kinases.

Alternatively, the phosphorylated indazole product can be detected using specific antibodies, though this is a less common and more assay-specific approach.[5] The ADP-detection method is preferred for its universality and convenience.[6]

G ADP ADP ADP_detect ADP_detect ADP->ADP_detect Quantified by Kinase Kinase ATP ATP Substrate Substrate PhosphoSubstrate PhosphoSubstrate CouplingEnzyme CouplingEnzyme Pi Pi MalachiteGreen MalachiteGreen ColoredComplex ColoredComplex

Materials and Reagents

  • Kinase: Purified recombinant kinase of interest.

  • Substrate: this compound (prepare a 10 mM stock in DMSO).

  • Phosphate Donor: Adenosine 5'-triphosphate (ATP) (prepare a 10 mM stock in ultrapure water, pH 7.4).

  • Assay Buffer: e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA. (Note: Optimal buffer conditions may vary by kinase).

  • Test Compounds: Potential kinase inhibitors (prepare serial dilutions in DMSO).

  • Detection Kit: A commercial ADP-based detection kit, such as a Malachite Green-based phosphate detection kit or a luciferase-coupled kit (e.g., ADP-Glo™).[1]

  • Plates: 96-well or 384-well clear, flat-bottom microplates.

  • Instrumentation: Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

Protocol Part 1: Assay Development and Optimization

The key to a reliable assay is careful optimization of reaction conditions to ensure the reaction is in the linear range and sensitive to inhibition.

Enzyme Titration

Rationale: To determine the optimal concentration of kinase that yields a robust signal without depleting the substrate or ATP too quickly.

  • Prepare serial dilutions of the kinase in assay buffer.

  • In a microplate, add the diluted kinase to wells containing a fixed, saturating concentration of ATP (e.g., 100 µM) and this compound (e.g., 100 µM).

  • Initiate the reaction and incubate at the desired temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes).

  • Stop the reaction and perform the ADP detection step according to the manufacturer's protocol.

  • Plot the signal (e.g., Absorbance) versus kinase concentration. Select a concentration from the linear portion of the curve that gives a significant signal-to-background ratio.

ATP and Substrate Kₘ Determination

Rationale: Determining the Michaelis constant (Kₘ) for both ATP and the indazole substrate is critical for selecting appropriate concentrations for inhibitor screening. For competitive inhibitors, using ATP at its Kₘ concentration provides a sensitive measure of inhibition.

  • ATP Kₘ: Using the optimized kinase concentration, set up reactions with a fixed, saturating concentration of this compound (e.g., 200 µM) and vary the ATP concentration (e.g., from 0 to 200 µM).

  • Substrate Kₘ: Set up reactions with the optimized kinase concentration, a fixed ATP concentration (at its determined Kₘ or a standard 100 µM), and vary the this compound concentration.

  • Incubate for a time period where the reaction is linear (determine via a time-course experiment, not shown).

  • Measure ADP production.

  • Plot reaction velocity (signal) against substrate concentration and fit the data to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ.

ParameterDescriptionTypical Range
Kinase Conc.Concentration of enzyme1-10 nM
ATP KₘMichaelis constant for ATP10-150 µM
Substrate KₘMichaelis constant for this compoundVaries by kinase
Incubation TimeReaction duration30-90 minutes
TemperatureReaction temperature25-37 °C
Caption: Typical parameters for optimization.

Protocol Part 2: Inhibitor Screening and IC₅₀ Determination

Rationale: Once the assay is optimized, it can be used to screen for inhibitors and quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀).

G prep 1. Reagent Preparation - Dilute Kinase - Dilute Inhibitors (11-pt curve) - Prepare Substrate/ATP Mix plate 2. Plate Compounds & Kinase - Add Inhibitor dilutions to plate - Add Kinase to wells prep->plate incubate1 3. Pre-incubation (Optional, 15 min @ RT) Allows inhibitor to bind kinase plate->incubate1 start_rxn 4. Initiate Reaction Add Substrate/ATP Mix incubate1->start_rxn incubate2 5. Kinase Reaction (60 min @ 30°C) start_rxn->incubate2 stop_rxn 6. Stop & Detect Add ADP Detection Reagent incubate2->stop_rxn read 7. Read Plate (Absorbance @ 620 nm) stop_rxn->read analyze 8. Data Analysis Calculate % Inhibition Plot Dose-Response Curve Determine IC50 read->analyze

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of a microplate. Include controls: "no inhibitor" (DMSO only) for 100% activity and "no enzyme" for 0% activity (background).

  • Kinase Addition: Add the optimized concentration of kinase to each well, except for the "no enzyme" controls.

  • Pre-incubation (Optional): Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the kinase before initiating the reaction.

  • Reaction Initiation: Add a mixture containing ATP and this compound at their pre-determined optimal concentrations (e.g., Kₘ value).

  • Incubation: Incubate the plate at the optimized temperature and time.

  • Detection: Stop the reaction and add the ADP detection reagents as per the manufacturer's protocol.

  • Data Acquisition: Read the absorbance on a microplate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average signal from the "no enzyme" wells from all other data points.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • IC₅₀ Calculation: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This represents the concentration of inhibitor required to reduce kinase activity by 50%.[1]

Inhibitor Conc. [µM]Absorbance (OD 620)% Inhibition
100 (DMSO Control)1.250%
100.2885.8%
3.30.4570.4%
1.10.7147.3%
0.370.9823.5%
0.121.158.7%
0 (No Enzyme)0.12100%
Caption: Example data for IC₅₀ curve generation.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Signal Contaminated reagents (ATP stock may contain ADP).Use fresh, high-quality ATP. Filter reagents.
Low Signal / No Activity Inactive enzyme. Suboptimal buffer conditions.Verify enzyme activity with a known positive control substrate. Optimize pH, salt, and cofactor concentrations.
High Well-to-Well Variability Pipetting errors. Inconsistent mixing.Use calibrated pipettes. Ensure thorough mixing after each addition step.
Inconsistent IC₅₀ Values Compound precipitation. Incorrect ATP concentration.Check compound solubility in assay buffer. Ensure ATP concentration is at Kₘ for competitive inhibitor studies.

References

Application Notes and Protocols: Safe Handling and Storage of 6-nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage procedures for 6-nitro-1H-indazol-3-ol, a nitro-containing heterocyclic compound. These protocols are designed for researchers, scientists, and drug development professionals to minimize risks and ensure a safe laboratory environment. The guide covers the compound's hazardous properties, necessary personal protective equipment (PPE), engineering controls, and detailed procedures for storage, handling, spill cleanup, and waste disposal. The causality behind each recommendation is explained to foster a deeper understanding of the safety requirements.

Introduction to this compound: Hazard Profile

This compound belongs to the indazole and nitroaromatic compound families. While specific toxicological data for this compound is limited, its structural features suggest potential hazards that necessitate careful handling. Indazole derivatives are known for their wide range of biological activities and are building blocks for many therapeutic agents.[1] The presence of the nitro group significantly influences the compound's reactivity and toxicological profile. Nitroaromatic compounds are often associated with health risks, including the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2][3]

Based on data for the closely related compound 6-nitroindazole, this chemical is considered hazardous.[2] It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[4][5][6] Furthermore, there is limited evidence of carcinogenic effects for 6-nitroindazole.[2] Given these potential hazards, a cautious approach is mandatory.

Core Safety Principles: A Self-Validating System

The following protocols are designed as a self-validating system, where adherence to each step inherently minimizes risk and provides a framework for safe laboratory operations.

Risk Assessment: The Foundation of Safety

Before handling this compound, a thorough risk assessment must be conducted. This involves:

  • Reviewing the Safety Data Sheet (SDS): The SDS for this compound or a closely related analog like 6-nitroindazole is the primary source of information.[2][4]

  • Evaluating the Scale of the Experiment: The quantity of the compound being used will dictate the level of containment required.

  • Assessing the Experimental Conditions: High temperatures or reactions with incompatible materials can increase risks.

  • Considering the Personnel: Ensure all individuals involved are trained on the specific hazards and emergency procedures.

Engineering Controls: First Line of Defense

Engineering controls are the most effective way to minimize exposure.

  • Chemical Fume Hood: All handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.[8][9]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[10]

Personal Protective Equipment (PPE): Essential Barrier

Appropriate PPE must be worn at all times when handling this compound.[7]

  • Eye Protection: Chemical safety goggles are mandatory.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before use.[12]

  • Body Protection: A lab coat is required to protect against skin contact.[12]

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[13]

Experimental Protocols: Step-by-Step Methodologies

Receiving and Unpacking
  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Transport the unopened package to the designated laboratory area.

  • Wear appropriate PPE before opening the package inside a chemical fume hood.

  • Verify that the container is properly labeled and sealed.

  • Record the date of receipt on the container.[14]

Weighing and Dispensing
  • Perform all weighing and dispensing operations within a chemical fume hood.

  • Use a dedicated, clean spatula for transferring the solid material.

  • To minimize dust generation, handle the compound gently.

  • Close the container tightly immediately after use.

  • Clean any residual powder from the spatula and weighing area with a damp cloth, which should then be disposed of as hazardous waste.

In-Solution Handling
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Ensure that all reaction vessels are properly labeled.

Storage Procedures: Ensuring Stability and Safety

Proper storage is crucial for maintaining the integrity of this compound and preventing accidents.

General Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area.[4][11]

  • Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[4][11]

  • Light: While not explicitly stated for this compound, it is good practice to store chemicals in a dark location or in an amber bottle to prevent photodegradation.[7]

Incompatible Materials

Segregate this compound from incompatible materials to prevent dangerous reactions.

  • Strong Oxidizing Agents: Avoid storage near strong oxidizing agents.[4][11]

  • Strong Acids: Keep separate from strong acids.[4]

  • Bases: Store away from strong bases.

  • Flammable Materials: Do not store with flammable materials.[15]

Table 1: Storage Compatibility Summary

Hazard ClassSafe to Store With this compound?Rationale
FlammablesNoIncreased fire risk.[15]
OxidizersNoPotential for exothermic and explosive reactions.[4][11][15]
Corrosives (Acids)NoPotential for violent reactions.[4]
Corrosives (Bases)NoPotential for reaction.
Water ReactivesYes (with caution)No known water reactivity, but should be kept dry.

Emergency Procedures: Preparedness and Response

Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection if the spill is large or generates dust.

  • Containment: For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[16]

  • Cleanup: Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal. Do not use water to clean up the initial spill as it may spread the contamination.

  • Decontamination: After the bulk of the material is removed, decontaminate the area with soap and water.[4] All cleaning materials should be disposed of as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Visualization of Safe Handling Workflow

The following diagram illustrates the key steps in the safe handling workflow for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weighing Weighing & Dispensing FumeHood->Weighing InSolution In-Solution Handling Weighing->InSolution Storage Proper Storage InSolution->Storage Decontamination Decontaminate Work Area InSolution->Decontamination WasteDisposal Dispose of Waste Decontamination->WasteDisposal

Caption: Workflow for the safe handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Nitro-1H-Indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-nitro-1H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this important synthetic intermediate. Leveraging extensive experience in synthetic and medicinal chemistry, this resource aims to address common challenges encountered during the isolation and purification of this compound, ensuring you achieve the desired purity for your downstream applications.

Introduction to this compound and its Purification Challenges

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. The presence of both a nitro group and a hydroxyl group on the indazole core imparts specific physicochemical properties that can make its purification challenging. Common issues include the removal of starting materials, side-products, and regioisomers, as well as difficulties in crystallization.

This guide provides a structured approach to troubleshooting these challenges, with a focus on practical, actionable solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. A common synthesis involves the cyclization of a substituted 2-amino-5-nitrobenzoic acid derivative. Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding 2-amino-5-nitrobenzoic acid or its ester.

  • Isomeric Byproducts: Depending on the reaction conditions, formation of other nitro-isomers is possible, although the 6-nitro isomer is often favored.

  • Side-Reaction Products: Decarboxylation products or products from incomplete cyclization can be present.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, acetic acid) and inorganic salts.

Q2: My crude product is a dark, oily residue. How can I best handle this for purification?

A2: A dark, oily crude product often indicates the presence of polymeric byproducts or highly colored impurities. Before attempting column chromatography, it is advisable to perform a preliminary purification step. Trituration with a suitable solvent (e.g., diethyl ether, dichloromethane, or a hexane/ethyl acetate mixture) can help to solidify the desired product and remove some of the more soluble, nonpolar impurities.

Q3: I am struggling to crystallize my this compound. What solvent systems should I try?

A3: The choice of crystallization solvent is critical. Based on the structure of this compound, which has both polar (hydroxyl, nitro, N-H) and nonpolar (aromatic ring) features, a range of solvent systems can be explored. It is expected to have moderate to good solubility in polar aprotic solvents like DMSO and DMF, and lower solubility in alcohols and water.[1] For recrystallization, consider the following:

  • Single Solvent Systems: Ethanol, methanol, or isopropanol. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.

  • Two-Solvent Systems: A common and effective approach. Dissolve the compound in a good solvent (e.g., hot ethanol, methanol, or acetone) and then add a poor solvent (e.g., water, hexane, or heptane) dropwise until turbidity persists. Then, gently heat until the solution becomes clear again and allow it to cool slowly.

Q4: How can I effectively monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring fraction purity.[2] Use a solvent system that gives your desired product a retention factor (Rf) of approximately 0.2-0.4 for optimal separation.[2] Visualize the spots using a UV lamp (254 nm), as the aromatic indazole core will be UV active. Staining with potassium permanganate can also be used to visualize impurities that are not UV active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid) is a good starting point for method development.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the purification of this compound.

Problem 1: Poor Separation on Silica Gel Column Chromatography

Symptoms:

  • Co-elution of the product with impurities.

  • Broad, tailing peaks of the desired compound.

  • Product appears to be "streaking" down the column.

Causality and Solutions:

The polar nature of the hydroxyl and N-H groups in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor chromatographic behavior.

  • Choice of Eluent:

    • Increase Eluent Polarity: A gradual increase in the polar solvent (e.g., ethyl acetate in hexane or methanol in dichloromethane) can help to move the compound down the column more effectively.

    • Use of Additives: Adding a small amount of a polar modifier to the eluent can significantly improve peak shape.

      • Acetic Acid (1-2%): This will protonate the compound and reduce its interaction with the silica.

      • Methanol (1-10% in DCM): Methanol is a very polar solvent that can effectively compete with your compound for binding sites on the silica.

  • Sample Loading:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a much sharper band and better separation.[2] To do this, dissolve your crude material in a suitable solvent (e.g., DCM or acetone), add silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder.[2]

  • Alternative Stationary Phases:

    • If issues persist, consider using a different stationary phase. Alumina (neutral or basic) can sometimes provide a different selectivity profile. Reverse-phase chromatography (C18 silica) is also a powerful alternative, particularly for polar compounds.

Visualizing the Chromatography Troubleshooting Workflow

G cluster_eluent Eluent Optimization cluster_loading Sample Loading Technique cluster_stationary_phase Alternative Stationary Phase start Poor Separation on Column co_elution Co-elution of Product and Impurity start->co_elution streaking Product Streaking/Tailing start->streaking optimize_polarity Optimize Eluent Polarity (e.g., Hexane/EtOAc gradient) co_elution->optimize_polarity dry_load Use Dry Loading Technique co_elution->dry_load try_alumina Try Alumina (Neutral/Basic) co_elution->try_alumina add_modifier Add Modifier to Eluent (e.g., 1% AcOH or 5% MeOH) streaking->add_modifier streaking->dry_load optimize_polarity->add_modifier end Improved Separation add_modifier->end dry_load->end try_rp Try Reverse Phase (C18) try_alumina->try_rp try_rp->end

Caption: Troubleshooting workflow for poor separation in column chromatography.

Problem 2: Product is Contaminated with a Persistent, Colored Impurity

Symptoms:

  • A persistent yellow or orange color in the purified product, even after chromatography and crystallization.

  • An additional peak in the HPLC or a spot on the TLC that is difficult to separate from the product.

Causality and Solutions:

Colored impurities in nitroaromatic compounds are common and can arise from side reactions during synthesis. These are often isomeric byproducts or degradation products that have very similar polarity to the desired product.

  • Recrystallization Strategy:

    • Solvent Screening: A systematic screening of recrystallization solvents is the most effective approach. Use small vials to test the solubility of your impure product in a range of solvents at room temperature and at reflux. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

    • Activated Carbon Treatment: If the color is due to a minor, highly colored impurity, treatment with activated carbon can be effective. Dissolve the impure product in a suitable hot solvent, add a small amount of activated carbon (charcoal), and heat at reflux for 10-15 minutes. Filter the hot solution through a pad of celite to remove the carbon, and then allow the filtrate to cool and crystallize. Caution: Activated carbon can also adsorb your desired product, so use it sparingly.

  • Chemical Treatment:

    • Reductive Wash: In some cases, colored impurities may be susceptible to reduction. A wash with a mild reducing agent like sodium bisulfite solution during the aqueous workup of the reaction may help to decolorize the organic layer.

Data Summary: Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Common Use in Purification
Hexane0.169Eluent (non-polar component), anti-solvent for crystallization
Diethyl Ether2.835Trituration, eluent
Dichloromethane3.140Eluent, solvent for sample loading
Ethyl Acetate4.477Eluent (polar component)
Acetone5.156Solvent for crystallization
Isopropanol3.982Solvent for crystallization
Ethanol4.378Solvent for crystallization
Methanol5.165Eluent (highly polar component), solvent for crystallization
Water10.2100Anti-solvent for crystallization, workup

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf of ~0.3. A common starting point is a gradient of ethyl acetate in hexane or methanol in dichloromethane.

  • Column Packing: Pack a flash chromatography column with silica gel in your chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Prepare your crude sample for loading.

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., methanol or dichloromethane), add silica gel (2-3 times the weight of your crude product), and concentrate to a dry, free-flowing powder using a rotary evaporator.

  • Elution: Place the prepared sample on top of the packed column and begin eluting with your chosen solvent system. Gradually increase the polarity of the eluent to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid. If necessary, add more solvent dropwise until the solid is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizing the General Purification Workflow

G cluster_chromatography Column Chromatography cluster_crystallization Recrystallization crude Crude this compound tlc TLC Method Development crude->tlc column Flash Column Chromatography tlc->column solvent_screen Solvent Screening column->solvent_screen Partially Pure Product recrystallize Recrystallization solvent_screen->recrystallize pure_product Pure this compound recrystallize->pure_product High Purity Product

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 6-Nitro-1H-Indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-nitro-1H-indazol-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis. This resource aims to provide not just procedural steps, but also the underlying scientific principles to empower you to navigate experimental complexities with confidence.

Introduction to the Synthesis and its Challenges

This compound, which exists in tautomeric equilibrium with 6-nitro-1,2-dihydro-3H-indazol-3-one, is a valuable building block in medicinal chemistry. Its synthesis, most commonly achieved through the diazotization of 2-amino-5-nitrobenzoic acid followed by intramolecular cyclization, is a classic yet nuanced transformation. While the on-paper chemistry appears straightforward, the practical execution can be fraught with challenges, primarily stemming from the stability of the intermediate diazonium salt and the potential for competing side reactions. This guide will illuminate these potential pitfalls and provide robust solutions.

Core Synthetic Pathway: A Mechanistic Overview

The principal synthetic route involves two key steps:

  • Diazotization: The conversion of the primary aromatic amine (2-amino-5-nitrobenzoic acid) into a diazonium salt using a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong mineral acid.

  • Intramolecular Cyclization: The subsequent intramolecular attack of the carboxylate group (or its conjugate base) onto the diazonium group, leading to the formation of the indazolone ring system with the expulsion of nitrogen gas.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for their causes and actionable protocols for their resolution.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my desired this compound, or in some cases, no product at all. What could be the reasons?

Answer: Low or no yield in this synthesis is a common issue and can be attributed to several factors, primarily related to the stability and reactivity of the intermediate diazonium salt.

Potential Causes and Solutions:

  • Decomposition of the Diazonium Salt: Aromatic diazonium salts are notoriously unstable at elevated temperatures. The presence of an electron-withdrawing nitro group can further destabilize the diazonium salt.

    • Solution: Maintain a strictly controlled low temperature (0-5 °C) throughout the diazotization process. This is the most critical parameter for success. Use an ice-salt bath for efficient cooling and monitor the internal reaction temperature closely with a thermometer.

  • Premature Reaction of Nitrous Acid: Nitrous acid is unstable and decomposes if not used promptly after its in situ generation.

    • Solution: Prepare the sodium nitrite solution separately and add it slowly and dropwise to the acidic solution of the 2-amino-5-nitrobenzoic acid. This ensures that the nitrous acid is consumed as it is formed.

  • Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete diazotization or an excess of unreacted starting material.

    • Solution: Use a slight excess of sodium nitrite (typically 1.1 to 1.2 equivalents) to ensure complete conversion of the primary amine. A significant excess of mineral acid (at least 2.5-3 equivalents) is also crucial to maintain a low pH and prevent unwanted side reactions.

  • Inefficient Cyclization: The intramolecular cyclization step may be slow or incomplete if the reaction conditions are not optimal.

    • Solution: After the diazotization is complete, a controlled, gradual increase in temperature may be necessary to facilitate the cyclization and the expulsion of nitrogen gas. This should be done cautiously, as too rapid heating can lead to uncontrolled decomposition. Monitoring the reaction for the cessation of gas evolution can indicate completion.

Issue 2: Formation of a Colored, Insoluble Precipitate During Diazotization

Question: During the addition of sodium nitrite, a colored (often yellow or orange) precipitate forms that seems to be insoluble. What is this, and how can I prevent it?

Answer: The formation of a colored, insoluble precipitate during diazotization is a strong indicator of the formation of a diazoamino compound (a triazene). This is a common side reaction when the concentration of the diazonium salt is high and there is unreacted primary amine present.

Mechanism of Diazoamino Compound Formation:

The electrophilic diazonium salt can attack the nucleophilic amino group of an unreacted molecule of 2-amino-5-nitrobenzoic acid.

Mitigation Strategies:

  • Slow and Controlled Addition: Add the sodium nitrite solution very slowly and with vigorous stirring to the solution of the amine. This ensures that the newly formed diazonium salt has a higher probability of cyclizing rather than reacting with another amine molecule.

  • Maintain Low Temperature: Keeping the temperature at 0-5 °C minimizes the rate of this side reaction.

  • Sufficient Acid: A sufficient excess of strong acid protonates the amino group of the starting material, reducing its nucleophilicity and thus its tendency to react with the diazonium salt.

Issue 3: Product Contamination and Purification Difficulties

Question: My final product is impure, showing multiple spots on TLC, and is difficult to purify. What are the likely impurities and how can I improve the purity?

Answer: Impurities in the final product can arise from various side reactions. Understanding the potential byproducts is key to devising an effective purification strategy.

Common Impurities and Their Origins:

ImpurityOrigin
Unreacted 2-Amino-5-nitrobenzoic acid Incomplete diazotization.
Diazoamino compounds As described in Issue 2.
Phenolic Byproducts Reaction of the diazonium salt with water, leading to the formation of a phenol.
Ring-Opened Products Under harsh heating conditions, decarboxylation followed by ring-opening can occur, especially in the presence of electron-withdrawing groups.[1][2]

Purification Protocol:

  • Initial Workup: After the reaction is complete, the crude product often precipitates from the aqueous reaction mixture. It should be collected by filtration and washed thoroughly with cold water to remove residual acids and inorganic salts.

  • Recrystallization: Recrystallization is the most effective method for purifying this compound.

    • Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are commonly used. Dissolve the crude product in a minimum amount of the hot solvent, and if necessary, use activated charcoal to remove colored impurities. Allow the solution to cool slowly to form well-defined crystals.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol would be a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a pale yellow to beige crystalline solid. The color can vary depending on the purity and crystalline form. Darker colors often indicate the presence of impurities.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic techniques should be used for characterization:

  • ¹H NMR Spectroscopy: Will show the characteristic aromatic protons of the indazole ring system and the exchangeable N-H and O-H protons.

  • ¹³C NMR Spectroscopy: Will confirm the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H, O-H, C=O (from the keto tautomer), and N-O (nitro group) stretching vibrations.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of purity.

Q3: Is it necessary to isolate the intermediate diazonium salt?

A3: No, and it is strongly discouraged. Aryl diazonium salts, especially those with electron-withdrawing groups, can be explosive when isolated in a dry state.[3][4] The synthesis should be performed as a one-pot procedure where the diazonium salt is generated and consumed in situ.

Q4: Can I use a different starting material?

A4: Yes, an alternative route is the reaction of 2-chloro-5-nitrobenzoic acid with hydrazine. This involves a nucleophilic aromatic substitution followed by cyclocondensation. However, this method may present its own set of challenges, including the handling of hydrazine, which is a hazardous substance.

Q5: What is the significance of the tautomerism between this compound and 6-nitro-1,2-dihydro-3H-indazol-3-one?

A5: The existence of these two tautomers is a fundamental property of the molecule. In the solid state and in solution, an equilibrium exists between the hydroxy (enol) and the keto forms. This is important to consider when interpreting spectroscopic data, as signals from both tautomers may be present. For example, in the IR spectrum, you may observe both O-H and C=O stretching bands. The predominant tautomer can be influenced by the solvent and the physical state.

Visualizing the Process

Reaction Mechanism

reaction_mechanism cluster_start Starting Material cluster_diazotization Diazotization (0-5 °C) cluster_cyclization Intramolecular Cyclization cluster_reagents Reagents start 2-Amino-5-nitrobenzoic Acid diazonium Diazonium Salt Intermediate start->diazonium + NaNO₂ / HCl product This compound diazonium->product - N₂, - H⁺ reagents NaNO₂ / HCl

Caption: Key steps in the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield temp Incorrect Temperature? start->temp stoich Wrong Stoichiometry? start->stoich decomp Decomposition? start->decomp sol_temp Maintain 0-5 °C temp->sol_temp sol_stoich Check Reagent Equivalents stoich->sol_stoich sol_decomp Slow Reagent Addition decomp->sol_decomp

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped laboratory. Adherence to all safety precautions is mandatory.

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Activated charcoal (optional)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Amine Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, add 2-amino-5-nitrobenzoic acid (1 equivalent).

    • Add a mixture of water and concentrated hydrochloric acid (at least 2.5 equivalents of HCl). Stir the mixture until the amine is fully dissolved.

    • Cool the solution to 0-5 °C using an ice-salt bath.

  • Diazotization:

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a small amount of cold deionized water.

    • Transfer the sodium nitrite solution to a dropping funnel.

    • Add the sodium nitrite solution dropwise to the stirred amine solution over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Intramolecular Cyclization:

    • After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

    • Slowly and carefully allow the reaction mixture to warm to room temperature. You should observe the evolution of nitrogen gas.

    • To ensure complete cyclization, the mixture can be gently warmed to 40-50 °C until gas evolution ceases.

  • Isolation of the Crude Product:

    • Cool the reaction mixture in an ice bath. The crude product should precipitate.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Purification:

    • Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as ethanol.

    • Dissolve the solid in a minimum amount of hot ethanol. If the solution is highly colored, add a small amount of activated charcoal and filter the hot solution.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Nitro-1H-indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 6-nitro-1H-indazol-3-ol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

The this compound scaffold is a crucial pharmacophore in modern drug discovery. However, its synthesis and subsequent functionalization are often complicated by issues of yield, purity, and regioselectivity. This resource consolidates field-proven insights and established protocols to help you navigate these complexities.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My initial cyclization reaction to form the this compound core is resulting in very low yields. What are the likely causes and how can I resolve this?

Low yield during the formation of the indazole ring is a frequent bottleneck. The most common synthetic routes involve the diazotization of a substituted aniline, such as 2-amino-5-nitrobenzoic acid derivatives, followed by intramolecular cyclization.

Probable Causes & Recommended Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical, and often temperature-sensitive, step.

    • Solution: Ensure your starting amine is fully dissolved before adding the nitrite source (e.g., sodium nitrite). The reaction must be performed under acidic conditions (e.g., in glacial acetic acid or with HCl) and at a strictly controlled low temperature, typically between 0-5°C, to prevent the premature decomposition of the unstable diazonium intermediate.[1][2]

  • Poor Quality of Reagents: Reagents, especially the nitrite source, can degrade over time.

    • Solution: Use a fresh, high-purity source of sodium nitrite or an alternative like tert-butyl nitrite. Ensure all solvents are anhydrous where required.[1]

  • Suboptimal Cyclization Conditions: The ring-closing step may require specific conditions to proceed efficiently.

    • Solution: After the diazotization, the reaction may need to be gently warmed or stirred for an extended period to drive the cyclization to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

  • Side Reactions: The highly reactive diazonium intermediate can participate in unwanted side reactions if not properly controlled.

    • Solution: Maintain a homogenous reaction mixture and ensure slow, controlled addition of the nitrite solution to the dissolved amine to avoid localized high concentrations.[1][2]

Q2: I am struggling with the regioselective N-alkylation of the this compound core. I keep getting a mixture of N1 and N2 isomers that are difficult to separate. How can I favor the formation of a single isomer?

This is the most common and critical challenge in the derivatization of indazoles. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often yields a mixture of regioisomers.[3][4][5] The ratio of these isomers is highly dependent on the reaction conditions.

dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Controlling N1 vs. N2 regioselectivity in indazole alkylation.

Strategies for Regioselective Alkylation:

  • Favoring the N1-Alkyl Isomer (Thermodynamic Product):

    • Causality: The N1-substituted indazole is generally the more thermodynamically stable tautomer.[3][5] To achieve this, conditions that allow for equilibration or are under strong base control are preferred.

    • Recommended Protocol: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[5][6][7][8] The mechanism is believed to involve the formation of a sodium-chelated intermediate between the indazole N2-atom and the oxygen at the C3-position, which sterically hinders the approach of the electrophile to N2.[7]

  • Favoring the N2-Alkyl Isomer (Kinetic Product):

    • Causality: The lone pair on the N2 nitrogen is often considered more sterically accessible, making it the site of initial attack under kinetically controlled conditions.[9]

    • Recommended Protocol: While less common for simple alkylations, N2-selectivity can sometimes be achieved under specific conditions. For instance, protection of the indazole nitrogen using groups like tetrahydropyran (THP) under mildly acidic conditions has been shown to favor the kinetically preferred N2 position.[9] Additionally, the presence of bulky or electron-withdrawing substituents at the C7 position can electronically favor N2 substitution.[5][6]

Comparative Table for Alkylation Conditions:

ObjectiveBaseSolventTemperatureExpected Outcome
N1-Selectivity Sodium Hydride (NaH)THF0°C to RTHigh selectivity for the N1 isomer (>95%)[6][8]
N2-Selectivity Mildly Acidic (e.g., p-TsOH)CH₂Cl₂, THFRTFavors N2 for protecting groups like THP[9][10]
Mixture/Variable K₂CO₃, Cs₂CO₃DMF, AcetonitrileRT to 80°COften results in a mixture of N1 and N2 isomers[6][7]
Q3: My reaction is producing O-alkylated byproducts instead of the desired N-alkylation. How can this be prevented?

The hydroxyl group at the C3 position of the indazol-3-ol core is also a potential nucleophile, which can lead to competitive O-alkylation. The tautomeric equilibrium between the 3-hydroxy-1H-indazole and the 1,2-dihydro-3H-indazol-3-one forms plays a significant role here.

Probable Causes & Recommended Solutions:

  • Choice of Base: The pKa of the N-H proton is generally lower than that of the O-H proton in the indazolol system, meaning it is more acidic. Using a strong base ensures complete deprotonation of the nitrogen first.

    • Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) . NaH is highly effective at selectively deprotonating the indazole nitrogen, generating the indazolide anion, which is a much stronger nucleophile at the nitrogen positions than the corresponding oxygen.[6][7] Weaker bases or phase-transfer conditions may not be as selective.

  • Nature of the Electrophile (Hard and Soft Acids and Bases Theory):

    • Solution: Nitrogen is generally a "softer" nucleophile than oxygen. According to HSAB theory, it will react more readily with "soft" electrophiles. While this can be complex, using alkyl halides (like bromides or iodides) typically favors N-alkylation.

Experimental Protocol: N1-Selective Alkylation of this compound

This protocol is optimized for achieving high N1-regioselectivity based on established methodologies.[5][7]

dot graph G { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} endot Caption: Workflow for selective N1-alkylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkylating agent (e.g., alkyl bromide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound (1.0 equiv).

  • Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add the sodium hydride (1.2 equiv) in small portions to the stirred solution. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes. The solution may become a slurry.

  • Alkylation: Re-cool the mixture to 0°C and add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure N1-alkyl-6-nitro-1H-indazol-3-ol derivative.[11]

Frequently Asked Questions (FAQs)

  • Q: Why is the 6-nitro group important for these derivatives?

    • A: The electron-withdrawing nitro group significantly influences the electronic properties of the indazole ring, making it a key site for further chemical modifications. For example, the nitro group can be reduced to an amine, which is a versatile handle for introducing a wide array of functional groups, essential for building libraries of compounds in drug discovery programs.[10][12]

  • Q: What are the best practices for purifying this compound derivatives?

    • A: The purification method depends on the scale and nature of the impurities. For small-scale reactions, column chromatography on silica gel is most effective for separating isomers and removing side products.[1][2][11][13] A common eluent system is a gradient of ethyl acetate in hexane. For larger quantities or crystalline products, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be a highly effective and scalable method for obtaining high-purity material.[2]

  • Q: Can I perform direct functionalization at the C3 position if I start with 6-nitro-1H-indazole?

    • A: Direct functionalization at the C3 position of a pre-formed indazole ring can be challenging. For example, direct formylation (Vilsmeier-Haack) or carboxylation at C3 is generally ineffective.[13] Therefore, a more robust strategy is to use a starting material that already contains the desired functionality or a precursor to it, which is then cyclized to form the indazole-3-ol ring. An alternative is the nitrosation of the corresponding 6-nitroindole to yield a 6-nitro-1H-indazole-3-carbaldehyde, which can then be reduced to the 3-ol derivative.[13][14][15][16]

References

preventing degradation of 6-nitro-1H-indazol-3-ol during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-nitro-1H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout experimental workflows. As a nitroaromatic indazole derivative, its unique structure presents specific handling challenges. Understanding the causality behind its degradation is key to generating reliable and reproducible results.

This resource provides field-proven insights and self-validating protocols to mitigate common stability issues. Every recommendation is grounded in established chemical principles and supported by authoritative references.

Quick Troubleshooting FAQs

Here are direct answers to the most common issues encountered when working with this compound and related nitroaromatic compounds.

Q1: My solid this compound has changed color from light yellow to brownish. Is it still usable?

A color change often indicates degradation.[1] It is strongly recommended to assess the purity of the material via an analytical method like HPLC before proceeding.[1][2] If the purity falls below your experimental requirements, using a fresh batch is the safest course of action to ensure data integrity. The likely cause is slow oxidation or reaction to moisture and light during storage.[2]

Q2: I'm observing inconsistent results in my assays. Could the compound be degrading in solution?

Yes, this is a common problem. Inconsistent results are a classic sign of compound instability under experimental conditions.[2] Nitroaromatic compounds can be susceptible to degradation in aqueous solutions, especially under non-neutral pH or when exposed to light.[3][4] It is crucial to evaluate the stability of your stock solutions and working solutions under the specific buffer, pH, and lighting conditions of your experiment.

Q3: My compound is not dissolving well in my aqueous buffer. Can I heat the solution?

Gentle warming can aid dissolution, but it must be done with extreme caution. Elevated temperatures can accelerate degradation pathways for many organic compounds, including nitro-substituted heterocycles.[1][5] We recommend exploring alternative strategies first, such as using a small percentage of a co-solvent like DMSO or DMF, or increasing dissolution time with sonication.[1] If heating is necessary, use the lowest possible temperature for the shortest duration and immediately cool the solution to the working temperature.

Q4: What is the primary cause of degradation for nitro-indazole compounds?

The primary degradation pathways for compounds like this compound are photodegradation, hydrolysis (especially in acidic or basic conditions), and oxidation.[2][3] The electron-withdrawing nature of the nitro group makes the indazole ring susceptible to nucleophilic attack and can render the molecule reactive to UV light.[3][6]

Q5: How should I prepare and store my stock solutions to maximize stability?

For maximum stability, prepare stock solutions in a high-purity, anhydrous solvent like DMSO or DMF. Store these solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] The containers should be light-resistant, such as amber vials, and tightly sealed to prevent moisture absorption.[1][2] Purging the vial headspace with an inert gas like argon or nitrogen before sealing can further prevent oxidation.[1][2]

Understanding the Chemistry of Degradation

The stability of this compound is intrinsically linked to its chemical structure. The presence of the nitro group (-NO₂) significantly influences the molecule's electronic properties and reactivity.

  • Photodegradation: The nitro group is a chromophore that can absorb UV and even visible light.[3] This absorption can excite the molecule to a higher energy state, making it unstable and prone to bond cleavage or rearrangement.[3] Indazoles themselves can undergo photochemical transformations, such as transposition to benzimidazoles, upon UV irradiation.[7][8]

  • Hydrolysis: The indazole ring can be susceptible to hydrolysis, a reaction with water that can break bonds within the molecule. This process can be significantly accelerated in either acidic or basic conditions.[3] In acidic environments, protonation can make the molecule more vulnerable to attack by water. In basic conditions, hydroxide ions can act as potent nucleophiles.[3][9] Studies on other nitroaromatic compounds have shown that acidification to a pH of 2 can be a robust method to preserve them in aqueous samples for extended periods.[4][10]

  • Oxidation & Reduction: The nitro group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but can make it susceptible to nucleophilic attack.[6] While the nitro group itself is in a high oxidation state, the rest of the molecule can be sensitive to oxidation, especially when exposed to atmospheric oxygen over long periods.[2] Conversely, under certain biological or chemical conditions, the nitro group can be reduced to form amino groups (-NH₂), fundamentally changing the molecule's identity and properties.[3][11]

Key Stability Factors Summarized
FactorRiskMitigation StrategyRationale
Light HighStore solid and solutions in amber, light-resistant containers.[1][2] Conduct experiments under subdued lighting.Prevents photodegradation initiated by UV/visible light absorption by the nitro group.[3]
pH HighMaintain solutions at a neutral pH (6.5-7.5) unless experimentally required. Use buffers with care.Avoids acid- or base-catalyzed hydrolysis of the indazole ring.[3]
Temperature MediumStore stock solutions at ≤ -20°C. Avoid excessive heating during dissolution.[1][2]Slows the rate of all potential degradation reactions.[1]
Oxygen MediumStore solids and stock solutions under an inert atmosphere (Argon/Nitrogen).[1][2]Minimizes the risk of slow oxidation of the molecule.[2]
Moisture HighStore solid compound in a desiccator.[2] Use anhydrous solvents for stock solutions.Prevents hydrolysis and moisture-related clumping or degradation.[2]

Protocols & Methodologies

Protocol 1: Recommended Storage and Handling

This protocol ensures the long-term integrity of the solid compound from initial receipt to final use.

  • Receiving: Upon receipt, inspect the container for a tight seal. Note the compound's initial color (typically a light yellow powder).

  • Long-Term Storage (Solid): Store the tightly sealed, light-resistant container in a dry, well-ventilated area at the recommended temperature of 2-8°C.[2] For enhanced stability, place the container inside a desiccator within the refrigerator.

  • Handling: Always handle the compound in an area with adequate ventilation, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Avoid creating dust.[13]

  • Dispensing: Use clean, dry spatulas for dispensing. After dispensing, promptly and securely reseal the container. To minimize exposure to air and moisture, consider purging the container with an inert gas like argon or nitrogen before sealing.[2]

Protocol 2: Preparation and Storage of Stock Solutions

This workflow is designed to create stable, reliable stock solutions for downstream experiments.

  • Solvent Selection: Choose a high-purity, anhydrous grade solvent. N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common choices for creating highly concentrated stock solutions.[1]

  • Dissolution:

    • Accurately weigh the desired amount of this compound in a sterile, amber glass vial.

    • Add the appropriate volume of anhydrous solvent to achieve the target concentration.

    • Seal the vial tightly with a Teflon-lined cap.

    • Mix by vortexing. If solubility is an issue, sonicate the vial in a water bath for 5-10 minute intervals until the solid is fully dissolved.[1] Avoid heating unless absolutely necessary.

  • Aliquoting and Storage:

    • Once fully dissolved, immediately divide the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes or vials.

    • Self-Validation Check: The volume of the aliquots should correspond to the amount needed for a single experiment to prevent freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your final experimental buffer. Do not store dilute aqueous solutions for extended periods.

Visual Guides

Troubleshooting Experimental Failures

This flowchart provides a logical path to diagnose the root cause of inconsistent or failed experiments.

G cluster_0 Troubleshooting Workflow A Inconsistent or Failed Experimental Results B Verify Compound Integrity A->B C Is solid material old or discolored? B->C D Perform Purity Check (e.g., HPLC, NMR) C->D Yes F Review Solution Prep & Storage C->F No E Use Fresh Batch of Compound D->E N Problem Resolved E->N G Were stock solutions subjected to freeze-thaw? F->G H Prepare Fresh Stock Solution in Aliquots G->H Yes I Evaluate Experimental Conditions G->I No H->N J Is pH of buffer acidic or basic? I->J K Is experiment exposed to light? J->K No L Adjust Buffer to Neutral pH or Run Stability Study J->L Yes M Protect Experiment from Light K->M Yes K->N No L->N M->N

Caption: A decision tree for troubleshooting experiments.

Putative Degradation Pathways

This diagram illustrates the primary environmental factors that can lead to the degradation of this compound.

G cluster_1 Potential Degradation Pathways A This compound (Stable Form) B Photodegradation A->B UV/Visible Light C Hydrolysis A->C H₂O (Acid/Base) D Oxidation A->D O₂ (Air) E Ring Cleavage, Rearrangement (e.g., to Benzimidazole) B->E F Loss of Nitro Group, Ring Opening C->F G Oxidized Impurities D->G

Caption: Major environmental factors causing degradation.

References

Technical Support Center: Overcoming Resistance to 6-Nitro-1H-Indazol-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of drug resistance is a primary obstacle in the development and long-term efficacy of targeted cancer therapies. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 6-nitro-1H-indazol-3-ol analogs, a promising class of compounds with demonstrated antiproliferative activities[1], and are encountering acquired resistance in their in vitro cell line models. As many indazole derivatives function as kinase inhibitors, this document synthesizes field-proven insights and troubleshooting strategies applicable to overcoming resistance to targeted therapies. We will explore the common molecular mechanisms of resistance, provide a logical framework for investigation, and detail key experimental protocols to diagnose and potentially circumvent this critical issue.

Part 1: Frequently Asked Questions (FAQs)

Q1: My cell line, initially sensitive to my this compound analog, now requires a much higher concentration to achieve the same cytotoxic effect. What is happening?

A1: You are likely observing acquired resistance, a phenomenon where cancer cells evolve to survive in the presence of a therapeutic agent. This typically manifests as a significant increase in the half-maximal inhibitory concentration (IC50). The primary molecular drivers for this can be broadly categorized into three areas:

  • Alterations in the Drug Target: The protein targeted by your compound may have acquired a secondary mutation that prevents the drug from binding effectively, a common mechanism seen with tyrosine kinase inhibitors (TKIs).[2][3]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating another parallel or downstream pathway that promotes survival and proliferation.[2][4] Key pathways often implicated include PI3K/Akt/mTOR and MAPK/ERK.[3][5][6][7][8]

  • Reduced Intracellular Drug Concentration: Cells can increase the expression of efflux pumps, such as P-glycoprotein (P-gp/ABCB1), which actively transport the drug out of the cell, preventing it from reaching its target.[9][10][11][12]

Q2: What are the first experimental steps I should take to confirm and characterize this resistance?

A2: The first step is to quantitatively confirm the degree of resistance.

  • Confirm the IC50 Shift: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) on both your parental (sensitive) cell line and the suspected resistant line. A significant fold-change in the IC50 value provides quantitative evidence of resistance.

  • Develop a Stable Resistant Line: If you haven't already, you may need to formally develop a stable resistant cell line through continuous exposure to escalating drug concentrations.[13][14][15][16] This provides a consistent model for mechanistic studies.

  • Investigate Broad-Spectrum Resistance: Check if the resistant cells also show cross-resistance to other drugs. This can provide clues; for example, resistance to multiple unrelated compounds often points towards the upregulation of multidrug resistance (MDR) efflux pumps.[12][17]

Q3: Is it possible that I am selecting for a small, pre-existing subpopulation of resistant cells?

A3: Yes, this is a very common mechanism. Tumors and, by extension, cancer cell lines are heterogeneous populations. A small number of cells with intrinsic resistance may exist from the outset. Continuous drug pressure eliminates the sensitive cells, allowing these resistant clones to proliferate and become the dominant population.[18]

Q4: How can I overcome the resistance I'm observing?

A4: The strategy depends on the underlying mechanism. Once you have identified the likely cause (see Troubleshooting Guide below), you can explore several options:

  • Combination Therapy: If a bypass pathway is activated, combining your indazole analog with an inhibitor of that pathway can restore sensitivity.[2][19] For example, if the PI3K/Akt pathway is activated, adding a PI3K or Akt inhibitor may be effective.[6]

  • Efflux Pump Inhibition: If resistance is due to efflux pumps, co-administration with a known efflux pump inhibitor (e.g., verapamil, tariquidar) can increase the intracellular concentration of your compound and restore its activity.[19]

  • Next-Generation Inhibitors: If resistance is due to a target mutation, a structurally different analog or "next-generation" inhibitor might be designed to bind to the mutated target.[2]

Part 2: Troubleshooting Guide for Acquired Resistance

This guide provides a systematic approach to diagnosing the cause of resistance.

Logical Workflow for Troubleshooting Resistance

The following diagram outlines a decision-making process for your investigation.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Cell line shows reduced sensitivity to this compound analog confirm Confirm IC50 shift with viability assay (e.g., MTT) start->confirm Hypothesis is_shift Is IC50 shift > 5-fold? confirm->is_shift no_shift Troubleshoot Assay: - Check compound integrity - Verify cell passage/health - Optimize assay parameters is_shift->no_shift No investigate Investigate Mechanism is_shift->investigate Yes pathway Hypothesis 1: Bypass Pathway Activation investigate->pathway efflux Hypothesis 2: Increased Drug Efflux investigate->efflux mutation Hypothesis 3: Target Mutation investigate->mutation pathway_exp Experiment: - Phospho-Kinase Array - Western Blot for p-Akt, p-ERK pathway->pathway_exp efflux_exp Experiment: - Rhodamine 123 Assay - Western Blot for P-gp efflux->efflux_exp mutation_exp Experiment: - Target Gene Sequencing mutation->mutation_exp

Caption: A decision tree for troubleshooting acquired drug resistance.

Table 1: Common Resistance Mechanisms and Diagnostic Approaches
Potential Mechanism Key Question Recommended Experiment(s) Expected Outcome in Resistant Cells Potential Solution
Bypass Pathway Activation Are alternative pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) hyperactivated?Phospho-kinase array; Western blot for key phosphorylated proteins (p-Akt, p-ERK).Increased phosphorylation of key signaling nodes compared to parental cells.Combine with an inhibitor of the activated bypass pathway.
Increased Drug Efflux Is the drug being actively pumped out of the cell?Rhodamine 123 accumulation/efflux assay; Western blot for ABC transporters (P-gp, BCRP).[9]Decreased intracellular accumulation of fluorescent substrate; Increased expression of efflux pump proteins.Co-administer with an efflux pump inhibitor (chemosensitizer).[19]
Target Alteration Has the drug's primary kinase target acquired a mutation that prevents binding?Sanger or next-generation sequencing of the target kinase's coding region.Identification of a mutation within the kinase domain, particularly the ATP-binding pocket.[3]Design or screen for a next-generation inhibitor that can bind the mutated target.[2]
Phenotypic Change Have the cells undergone a phenotypic transition, such as an Epithelial-to-Mesenchymal Transition (EMT)?Western blot for EMT markers (e.g., E-cadherin, Vimentin); Cell morphology analysis.Decreased E-cadherin, increased Vimentin expression; change from epithelial to mesenchymal morphology.Explore agents that target mesenchymal cell vulnerabilities.

Part 3: Key Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

Rationale: Creating a stable, resistant cell line is fundamental for studying resistance mechanisms. The gradual dose-escalation method mimics the clinical development of acquired resistance and is often preferred over a single high-dose selection.[13][16][20]

Methodology:

  • Determine Initial IC50: Accurately determine the IC50 of your this compound analog on the parental cell line using a 72-hour viability assay (see Protocol 3).

  • Initial Exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC10 or IC20.

  • Monitor and Passage: Maintain the cells in the drug-containing medium, replacing it every 3-4 days.[21] Monitor cell morphology and proliferation. Initially, you may observe significant cell death and slower growth.

  • Dose Escalation: Once the cells have adapted and are proliferating at a rate similar to the parental line, passage them and increase the drug concentration by 1.5- to 2-fold.[13]

  • Iterative Process: Repeat Step 4, gradually increasing the drug concentration. This process can take several months. If you observe massive cell death (>80%) at a new concentration, revert to the previous concentration until the culture recovers.[15]

  • Confirmation of Resistance: After culturing the cells for an extended period at a high concentration (e.g., 10-20 times the original IC50), confirm the new, stable IC50. A significant fold-increase compared to the parental line confirms the resistant phenotype.

  • Cryopreservation: It is critical to freeze down vials of the resistant cells at different stages of development and to periodically re-confirm the IC50, as resistance can sometimes be unstable.[14][16]

Protocol 2: Western Blot for Bypass Pathway Activation

Rationale: Western blotting allows for the semi-quantitative analysis of specific protein expression and phosphorylation states. An increase in the phosphorylation of key proteins like Akt or ERK in resistant cells, even in the presence of the primary drug, is a strong indicator of bypass pathway activation.[18]

Methodology:

  • Cell Treatment and Lysis: Seed both parental and resistant cells. Treat them with your indazole analog at its respective IC50 concentration for a defined period (e.g., 6, 12, or 24 hours). Include untreated controls for both cell lines. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A higher ratio of phosphorylated protein to total protein in the resistant line compared to the parental line indicates pathway activation.

Visualizing Bypass Signaling

The diagram below illustrates how inhibiting a primary target can lead to the compensatory activation of a bypass pathway.

G GF Growth Factor RTK1 Primary RTK GF->RTK1 RTK2 Bypass RTK (e.g., MET, IGF1R) GF->RTK2 PI3K PI3K RTK1->PI3K Activates RAS RAS RTK1->RAS Activates RTK2->PI3K Compensatory Activation RTK2->RAS Compensatory Activation Indazole This compound Analog Indazole->RTK1 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Compensatory activation of a bypass signaling pathway.

Protocol 3: Rhodamine 123 Efflux Assay

Rationale: This functional assay measures the activity of efflux pumps like P-glycoprotein. Rhodamine 123 is a fluorescent substrate for these pumps. Resistant cells overexpressing P-gp will pump the dye out, resulting in lower intracellular fluorescence compared to sensitive parental cells.[22]

Methodology:

  • Cell Seeding: Seed parental and resistant cells at equal densities in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Inhibitor Pre-incubation (Optional): To confirm the involvement of a specific pump, pre-incubate a set of wells with a known efflux pump inhibitor (e.g., 50 µM Verapamil) for 1 hour.

  • Rhodamine 123 Loading: Remove the medium and add fresh medium containing 1-5 µM Rhodamine 123 to all wells. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Fluorescence Reading (Accumulation): Add fresh, pre-warmed medium. Immediately measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~525 nm). This is the 'accumulation' reading.

  • Efflux Measurement: Incubate the plate at 37°C for an additional 1-2 hours.

  • Fluorescence Reading (Efflux): Measure the fluorescence again. A significant drop in fluorescence in the resistant cells compared to the parental cells indicates active efflux. The fluorescence in wells with the pump inhibitor should remain high, similar to the parental cells.

  • Analysis: Compare the fluorescence levels. Resistant cells should show lower accumulation and faster efflux (greater percentage decrease in fluorescence over time) than parental cells.

Protocol 4: Assessing Drug Synergy with Combination Therapy

Rationale: If a bypass pathway is identified, you must test whether inhibiting it restores sensitivity. The isobologram or Combination Index (CI) method is a quantitative way to determine if the effect of two drugs together is synergistic (greater than expected), additive, or antagonistic.[23]

Methodology:

  • Determine IC50s: Determine the IC50 values for your indazole analog (Drug A) and the chosen bypass pathway inhibitor (Drug B) individually in the resistant cell line.

  • Set Up Combination Matrix: In a 96-well plate, create a matrix of drug concentrations. This typically involves serial dilutions of Drug A along the rows and serial dilutions of Drug B along the columns. Include wells with each drug alone and untreated controls.

  • Cell Seeding and Treatment: Seed the resistant cells and, after they adhere, treat them with the drug combinations for 72 hours.

  • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Use software like CompuSyn or SynergyFinder to analyze the data.[24] The software will calculate a Combination Index (CI) for different dose combinations based on the Chou-Talalay method.

    • CI < 0.9: Synergy

    • CI = 0.9 - 1.1: Additive effect

    • CI > 1.1: Antagonism

Table 2: Example Combination Index (CI) Data
Drug A (Indazole Analog) Conc.Drug B (PI3K Inhibitor) Conc.% Inhibition (Observed)Combination Index (CI)Interpretation
0.5 µM0 µM15%--
0 µM0.2 µM12%--
0.5 µM0.2 µM55%0.65Synergy
2.0 µM0 µM48%--
0 µM0.8 µM45%--
2.0 µM0.8 µM92%0.48Strong Synergy
(This data is illustrative)

References

Validation & Comparative

Navigating the Nitroindazole Isoscape: A Comparative Guide to 6-nitro-1H-indazol-3-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole core, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, celebrated for its role as a bioisostere of indole and its capacity to form crucial hydrogen bonds within protein active sites.[1] The introduction of a nitro group (—NO₂) to this scaffold dramatically alters its electronic properties and metabolic fate, unlocking a diverse range of biological activities. These nitro-substituted indazoles have emerged as a promising class of compounds in the pursuit of novel therapeutics for oncology, infectious diseases, and inflammatory conditions.[2]

This guide provides an in-depth comparative analysis of 6-nitro-1H-indazol-3-ol , placing it in the context of other key nitroindazole isomers. We will dissect how the specific placement of the nitro group and the nature of substituents at the 3-position dictate the physicochemical properties, synthetic accessibility, and ultimately, the biological function of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the nitroindazole scaffold.

I. Comparative Physicochemical Properties: The Impact of Isomeric Variation

The position of the electron-withdrawing nitro group on the indazole ring profoundly influences molecular properties such as polarity, solubility, and pKa. The additional presence of a hydroxyl group at the 3-position in this compound introduces a hydrogen bond donor, further modifying its characteristics compared to its parent, 6-nitroindazole, and other isomers.

Table 1: Physicochemical Properties of Selected Nitroindazoles

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility (in water)
6-Nitro-1H-indazole C₇H₅N₃O₂163.13180-182[3]>24.5 µg/mL[4]
5-Nitro-1H-indazole C₇H₅N₃O₂163.13208-209[5]14.2 µg/mL[6]
7-Nitro-1H-indazole C₇H₅N₃O₂163.13Not specified>24.5 µg/mL[7]
This compound C₇H₅N₃O₃179.13Not specifiedNot specified

Expert Analysis: The introduction of the 3-hydroxyl group in This compound increases its molecular weight and is expected to enhance its polarity and hydrogen bonding potential compared to 6-nitroindazole. This would likely increase its aqueous solubility, a critical parameter for drug development, although experimental data is needed for confirmation. The lower melting point of 6-nitroindazole compared to its 5-nitro isomer suggests differences in crystal lattice packing and intermolecular forces, which are dictated by the substituent's position.

II. Synthesis Strategies: Accessing the Nitroindazole Core

The synthesis of nitroindazoles can be approached in two primary ways: direct nitration of the indazole core or cyclization of a pre-nitrated starting material. The synthesis of 3-substituted derivatives often involves modification of an accessible precursor. For instance, this compound can be conceptually derived from the reduction of its corresponding aldehyde, 6-nitro-1H-indazole-3-carbaldehyde. A robust method for synthesizing this aldehyde starts from 6-nitroindole, which undergoes a nitrosation and rearrangement reaction.[1]

Experimental Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol describes the synthesis of a key precursor to this compound, adapted from established methods for the nitrosation of electron-poor indoles.[1]

Causality: The choice of 6-nitroindole as a starting material is strategic. The electron-withdrawing nature of the nitro group facilitates the electrophilic attack at the 3-position. The reaction proceeds via the formation of a nitroso intermediate which then rearranges to the more stable indazole-3-carbaldehyde. Using aqueous hydrochloric acid provides the necessary acidic medium for the generation of the nitrosating agent from sodium nitrite.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 6-nitroindole (1 equivalent) in a mixture of water and dimethylformamide (DMF).

  • Reagent Addition: Prepare an aqueous solution of sodium nitrite (1.1 equivalents). Cool the 6-nitroindole suspension in an ice bath to 0°C.

  • Nitrosation: Add the sodium nitrite solution dropwise to the cooled suspension. Following this, add concentrated hydrochloric acid (2.5 equivalents) dropwise, ensuring the temperature is maintained below 5°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and continue stirring for an additional 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid and salts.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 6-nitro-1H-indazole-3-carbaldehyde. The subsequent reduction to this compound can be achieved using a standard reducing agent like sodium borohydride.

G cluster_synthesis Synthesis Workflow start Start: 6-Nitroindole in DMF/H₂O cool Cool to 0°C start->cool add_nitrite Add NaNO₂ Solution cool->add_nitrite add_hcl Add Conc. HCl (dropwise) add_nitrite->add_hcl react Stir at 0°C -> RT (6h) add_hcl->react workup Aqueous Workup (Precipitation) react->workup filter Filter & Wash workup->filter product Product: 6-Nitro-1H-indazole-3-carbaldehyde filter->product G cluster_assay MTT Assay Workflow start Start: Leishmania Promastigotes plate Plate Parasites in 96-well Plate start->plate add_cpd Add Nitroindazole Compounds (and Controls) plate->add_cpd incubate1 Incubate (72h) add_cpd->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilizing Solution incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze

References

A Comparative Guide to the Biological Activities of 6-Nitro-1H-Indazol-3-ol and 5-Nitroindazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitroindazoles have emerged as a versatile scaffold, yielding compounds with a broad spectrum of biological activities. This guide provides a detailed comparison of two key isomers: 6-nitro-1H-indazol-3-ol and 5-nitroindazole. While extensive research has illuminated the therapeutic potential of 5-nitroindazole and its derivatives, particularly as antiparasitic agents, data on the specific biological profile of this compound is less direct. This guide, therefore, synthesizes available experimental data for the broader 6-nitroindazole class to offer a comparative perspective.

Introduction to the Isomers

5-Nitroindazole and this compound are structural isomers, sharing the same molecular formula (C₇H₅N₃O₂) but differing in the position of the nitro group on the indazole ring and the presence of a hydroxyl group at the 3-position in the latter. This seemingly minor structural variance can lead to significant differences in their physicochemical properties, metabolic fate, and ultimately, their biological activity. The indazol-3-ol moiety is known to exist in tautomeric equilibrium with the indazolin-3-one form, a factor that can influence its biological interactions.

Comparative Biological Activities

The primary therapeutic area for 5-nitroindazole derivatives has been in the realm of infectious diseases, specifically against protozoan parasites. In contrast, the 6-nitroindazole scaffold has been explored for a wider, though less deeply characterized, range of activities including anticancer, anti-inflammatory, and antiparasitic effects.

Antiparasitic Activity

A significant body of research points to the potent antiparasitic properties of 5-nitroindazole derivatives. These compounds have demonstrated efficacy against a range of parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Trichomonas vaginalis, Leishmania spp., and Acanthamoeba castellanii.[1][2][3][4][5][6][7][8] The mechanism of action for many nitro-heterocyclic compounds is linked to the reduction of the nitro group within the target parasite, leading to the generation of reactive nitrogen species that induce oxidative stress and damage cellular macromolecules.[9]

Derivatives of 6-nitroindazole have also shown promise as antiparasitic agents, particularly against Leishmania species.[9][10] For instance, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity.[11]

Table 1: Comparative Antiparasitic Activity

Compound/Derivative ClassParasiteActivity (IC₅₀)Reference
5-Nitroindazole Derivatives
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-oneTrypanosoma cruzi (epimastigotes)0.49 µM[2]
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-oneTrypanosoma cruzi (amastigotes)0.41 µM[2]
Derivative 8Acanthamoeba castellanii (trophozoites)2.6 µM[4][6]
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateLeishmania amazonensis (amastigotes)0.46 µM[8]
6-Nitroindazole Derivatives
3-chloro-6-nitro-1H-indazole derivative 5 Leishmania infantum4 µM[11]
3-chloro-6-nitro-1H-indazole derivative 11 Leishmania infantum6 µM[11]
3-chloro-6-nitro-1H-indazole derivative 13 Leishmania major38 µM[11]
Anticancer Activity

The 6-nitroindazole scaffold has demonstrated notable potential in oncology. Studies on novel 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the range of 5–15 μM.[9][12] This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds.[9] While some 5-nitroindazole derivatives have shown moderate antineoplastic activity, this appears to be a more prominent feature of the 6-nitro series.[1][3]

Anti-inflammatory Activity

Indazole derivatives, including 6-nitroindazole, have been investigated for their anti-inflammatory properties. One study demonstrated that 6-nitroindazole exhibited potent inhibition of DPPH free radical generation and inhibitory activity on IL-1β.[9] Another comparative study on the anti-inflammatory and COX-2 inhibitory activities of indazole isomers found that while 6-nitroindazole was active, it was less potent than 5-aminoindazole, indicating the critical role of the substituent's nature and position.[13]

Nitric Oxide Synthase (NOS) Inhibition

While some sources mention 5-nitroindazole in the context of nitric oxide synthase (NOS) inhibition, the literature more strongly supports 7-nitroindazole as a selective inhibitor of neuronal NOS (nNOS).[14][15][16][17][18] The potential for 5-nitroindazole to inhibit NOS isoforms is an area that warrants further investigation to clarify its selectivity and potency compared to other isomers.

Mechanism of Action: A Tale of Two Scaffolds

The biological activity of nitroaromatic compounds is often intrinsically linked to the enzymatic reduction of the nitro group. This process can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine species, which can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.[9]

cluster_0 Nitroreductase-Mediated Activation cluster_1 Cellular Damage Nitroindazole Nitroindazole Nitroso Intermediate Nitroso Intermediate Nitroindazole->Nitroso Intermediate Nitroreductase Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Reactive Nitrogen Species Reactive Nitrogen Species Hydroxylamine Intermediate->Reactive Nitrogen Species DNA Damage DNA Damage Reactive Nitrogen Species->DNA Damage Protein Damage Protein Damage Reactive Nitrogen Species->Protein Damage Lipid Peroxidation Lipid Peroxidation Reactive Nitrogen Species->Lipid Peroxidation Apoptosis Apoptosis DNA Damage->Apoptosis

Figure 1: Proposed mechanism of action for nitroindazole compounds.

In the context of antiparasitic activity, this mechanism is particularly relevant as many protozoa possess nitroreductases that can efficiently activate these compounds, leading to selective toxicity. For other biological activities, such as anticancer and anti-inflammatory effects, the mechanism may be more complex, involving interactions with specific enzymes or signaling pathways that are yet to be fully elucidated.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of nitroindazole derivatives.

In Vitro Antiparasitic Activity Assay (Resazurin-Based)

This protocol is adapted from methodologies used to assess the activity of 5-nitroindazole derivatives against Trypanosoma cruzi epimastigotes.[2][19]

  • Parasite Culture: Log-phase epimastigotes are cultured in an appropriate medium (e.g., LIT medium) at 28°C.

  • Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted in the culture medium.

  • Assay Setup: In a 96-well microplate, 200 µL of the parasite culture (e.g., 3 × 10⁶ epimastigotes/mL) is added to each well containing the serially diluted compounds.

  • Incubation: The plates are incubated for 48 hours at 28°C.

  • Resazurin Addition: 20 µL of a resazurin solution (e.g., 3 mM in PBS) is added to each well.

  • Final Incubation: The plates are incubated for an additional 5-18 hours.

  • Data Acquisition: Fluorescence is measured using a microplate reader (excitation ~535 nm, emission ~590 nm).

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to untreated controls, and the IC₅₀ value is determined.

Start Start Parasite Culture Parasite Culture Start->Parasite Culture Compound Dilution Compound Dilution Parasite Culture->Compound Dilution Assay Plating Assay Plating Compound Dilution->Assay Plating Incubation (48h) Incubation (48h) Assay Plating->Incubation (48h) Resazurin Addition Resazurin Addition Incubation (48h)->Resazurin Addition Incubation (5-18h) Incubation (5-18h) Resazurin Addition->Incubation (5-18h) Fluorescence Reading Fluorescence Reading Incubation (5-18h)->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation Data Analysis End End IC50 Calculation->End

References

A Comparative Guide to the Structure-Activity Relationship of 6-nitro-1H-indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 6-nitro-1H-indazol-3-ol derivatives, a class of heterocyclic compounds with significant therapeutic potential. We will dissect the influence of key structural motifs on biological activity, compare these derivatives with relevant alternatives, and provide robust experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the indazole scaffold for novel therapeutic agents.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in drug discovery.[1] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions have made it a cornerstone for the development of a wide array of pharmacologically active agents.[2][3] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties.[2][4]

The introduction of a nitro group onto the indazole core profoundly influences its electronic properties and biological activity. The position of this electron-withdrawing group is a critical determinant of the molecule's pharmacological profile.[5] Specifically, the 6-nitro substitution has been identified as a key contributor to the cytotoxic effects of several indazole series, making the 6-nitro-1H-indazole framework a promising starting point for the design of novel anticancer agents.[5] This guide will focus on derivatives featuring a hydroxyl group at the C-3 position, exploring how this and other substitutions modulate the activity of the core scaffold.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of this compound derivatives is dictated by the interplay of substituents at three key positions: the C-6 nitro group, the C-3 hydroxyl group, and the N-1 position of the pyrazole ring.

The Indazole Core and the Critical Role of the 6-Nitro Group

The indazole nucleus serves as the fundamental pharmacophore. The SAR is critically influenced by the placement of the nitro group. Studies comparing various nitroindazole isomers have shown that this placement significantly impacts activity.[1] For instance, 5-nitroindazole derivatives have shown notable activity against Trichomonas vaginalis and Trypanosoma cruzi, while 7-nitroindazole is known as a nitric oxide synthase inhibitor.[5][6]

The 6-nitro substitution, in particular, has been consistently associated with potent antiproliferative activity. A study on novel 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed significant activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the 5–15 μM range.[5] This suggests the 6-nitro group is a primary driver of the scaffold's cytotoxic potential.

Influence of the C-3 Position: The Hydroxyl Moiety and Its Alternatives

The substituent at the C-3 position is pivotal for modulating potency and selectivity. While direct, extensive SAR data for the 3-ol (-OH) group is limited in the public domain, we can infer its role by comparing it to other well-studied C-3 substituents.

  • 3-Chloro Derivatives : The introduction of a chloro group at the C-3 position of 6-nitroindazole was found to be important for its antileishmanial activity.[5][7] This highlights that an electronegative atom at this position can confer potent antiparasitic effects. The hydroxyl group, also electronegative, could potentially engage in similar interactions.

  • 3-Amino Derivatives : 3-aminoindazoles are a cornerstone of many kinase inhibitors.[3] For example, certain 1H-indazol-3-amine derivatives have shown potent inhibition of Bcr-Abl kinase.[3] The amino group acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket.[8] A 3-hydroxyl group can also serve as both a hydrogen bond donor and acceptor, suggesting it could be a bioisosteric replacement to engage similar targets.

  • 3-Carboxamide Derivatives : Linking N-substituted pyrroles to the indazole core via a C-3 carboxamide has led to the discovery of potent lipoxygenase inhibitors with anti-inflammatory activity.[9]

The 3-hydroxyl group offers a unique combination of polarity and hydrogen-bonding capability. It can enhance aqueous solubility and engage in specific polar interactions within a target's binding site, potentially offering a different selectivity profile compared to chloro or amino analogues.

N-1 Substitution: A Handle for Modulating Properties

Alkylation or substitution at the N-1 position of the indazole ring is a common strategy to fine-tune pharmacokinetic and pharmacodynamic properties. Synthesizing new series of 1-substituted 6-nitro-1H-indazoles is a key approach in developing derivatives with tailored activities, including antiparasitic effects.[4] Modification at this position can alter the molecule's planarity, solubility, and ability to interact with biological targets without disrupting the core pharmacophore.

The following diagram summarizes the key SAR insights for the this compound scaffold.

Caption: Key structure-activity relationship points for this compound derivatives.

Comparative Performance Data

To contextualize the potential of this compound derivatives, it is essential to compare their activity with related compounds. The following table summarizes quantitative data from studies on various 6-nitroindazole derivatives and relevant comparators.

Compound Class/DerivativeTarget/Cell LineActivity (IC₅₀)Key InsightReference
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesNCI-H460 (Lung Carcinoma)5–15 μMThe 6-nitro group confers significant antiproliferative activity.[5]
1H-Indazol-3-amine derivative (6o )K562 (Leukemia)5.15 µMDemonstrates potent and selective anticancer activity.[10][11]
1H-Indazol-3-amine derivative (6o )HEK-293 (Normal Cell)33.2 µMHigh selectivity for cancer cells over normal cells (Selectivity Index = 6.45).[11]
3-chloro-6-nitro-1H-indazole derivativesLeishmania speciesPromising inhibitory activityThe 3-chloro substituent is important for antileishmanial effects.[5][7]
6-NitroindazoleIL-1β Inhibition100.75 μMPossesses anti-inflammatory properties, though less potent than other isomers in some assays.[5]

This data collectively underscores that the 6-nitroindazole scaffold is a versatile starting point for developing potent biological agents. The choice of substituent at the C-3 position is critical for directing the activity towards specific targets, be it cancer cells or parasites.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following section details standardized protocols for the synthesis and biological evaluation of indazole derivatives.

General Synthesis of 1-Substituted 6-Nitro-1H-Indazole Derivatives

This protocol describes a general method for N-1 alkylation, a key step in creating diverse derivatives.

Objective: To synthesize 1-methyl-6-nitro-1H-indazole.

Materials:

  • 6-nitro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Ice bath, magnetic stirrer, round-bottom flask, and standard glassware

Procedure:

  • Preparation: Dissolve 6-nitro-1H-indazole (e.g., 4.14 g, 25.4 mmol) in anhydrous DMF (100 ml) in a round-bottom flask. Cool the solution to 0°C using an ice bath.[12]

  • Deprotonation: Under vigorous stirring, add sodium hydride (e.g., 2.03 g, 50.7 mmol) portion-wise to the cooled solution. Causality: NaH is a strong base that deprotonates the N-1 position of the indazole, creating a nucleophilic anion. Maintain the reaction at 0°C for 30 minutes to ensure complete deprotonation.[12]

  • Alkylation: Add iodomethane (e.g., 1.74 ml, 27.9 mmol) dropwise to the reaction mixture. Causality: The indazole anion acts as a nucleophile, attacking the electrophilic methyl group of iodomethane in an SN2 reaction.[12]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours to proceed to completion.[12]

  • Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired 1-methyl-6-nitro-1H-indazole.

Protocol: MTT Assay for Anticancer Activity

The MTT assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of test compounds.

Objective: To determine the IC₅₀ value of a this compound derivative against a cancer cell line.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., K562, NCI-H460) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and stabilize overnight in a humidified incubator (37°C, 5% CO₂).[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Treat the cells with these various concentrations and incubate for a defined period (typically 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[5][11]

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Relevant Signaling Pathways and Discovery Workflow

The anticancer activity of many indazole derivatives stems from their ability to inhibit protein kinases, which are crucial nodes in cell signaling pathways that regulate growth and proliferation.[13] For example, the VEGFR signaling pathway, critical for angiogenesis (the formation of new blood vessels that tumors need to grow), is a common target.[1] The drug Pazopanib, whose synthesis involves a 3-methyl-6-nitro-1H-indazole intermediate, is a potent inhibitor of VEGFR.[1]

VEGFR_Pathway cluster_cell Tumor Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds & Activates PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras Indazole 6-Nitro-1H-indazole Derivatives Indazole->VEGFR Inhibit PKC PKC PLCg->PKC Proliferation Angiogenesis Cell Proliferation Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR signaling pathway, a target for indazole-based kinase inhibitors.

The overall workflow for discovering and optimizing novel indazole-based drug candidates follows a well-defined path from chemical synthesis to clinical evaluation.

Drug_Discovery_Workflow start Synthesis of Indazole Derivatives char Chemical Characterization (NMR, MS, Purity) start->char screen Primary Biological Screening (e.g., MTT Assay) char->screen hit Identify 'Hit' Compounds screen->hit hit->screen Inactive sar Structure-Activity Relationship (SAR) Studies hit->sar Active lead_opt Lead Optimization (Improve Potency, Selectivity, PK) sar->lead_opt moa Mechanism of Action (e.g., Kinase Profiling) lead_opt->moa invivo In Vivo Efficacy & Toxicity Studies moa->invivo end Preclinical Candidate invivo->end

Caption: General workflow for the discovery and development of nitroindazole-based therapeutics.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds for therapeutic development. The 6-nitro group is a strong driver of cytotoxic and antiparasitic activity, while the C-3 and N-1 positions provide critical handles for optimizing potency, selectivity, and pharmacokinetic properties. Comparative data shows that while the 6-nitroindazole core is potent, its activity is highly dependent on the full substitution pattern.

Future research should focus on a systematic exploration of diverse substituents at the C-3 position, including the hydroxyl group, to fully map the SAR landscape. Direct comparative studies of 3-ol derivatives against 3-amino, 3-chloro, and other analogues in various biological assays will be crucial for elucidating their unique potential. By combining rational design, guided by the principles outlined in this guide, with robust biological evaluation, the 6-nitro-1H-indazole scaffold can be further exploited to yield next-generation therapeutic agents.

References

comparative analysis of 6-nitro-1H-indazol-3-ol synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Nitro-1H-indazol-3-ol, and its tautomer 6-nitro-1H-indazol-3-one, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis is pivotal for the development of novel pharmaceutical agents and functional materials. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this key intermediate. We will delve into the mechanistic underpinnings, procedural details, and a comparative assessment of the most prevalent synthesis route involving the diazotization of 2-amino-5-nitrobenzoic acid. Alternative, though less common, strategies will also be discussed to provide a comprehensive overview for researchers, chemists, and professionals in drug development.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities.[1] The indazole scaffold is a key structural motif in numerous kinase inhibitors and other therapeutic agents, often serving as a bioisostere for indole.[2] The introduction of a nitro group at the 6-position and a hydroxyl group at the 3-position creates a versatile molecule with multiple reactive sites, making this compound a valuable building block for further chemical elaboration.

The structure exists in a tautomeric equilibrium between the -ol and -one forms, a common feature for 3-hydroxyindazoles. This property influences its reactivity and interaction with biological targets. Understanding the most efficient and scalable methods for its synthesis is crucial for advancing research and development in fields that utilize this scaffold.

Primary Synthesis Route: Intramolecular Cyclization via Diazotization

The most established and chemically robust method for synthesizing this compound is through the diazotization of 2-amino-5-nitrobenzoic acid, followed by an intramolecular cyclization. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction sequence.

Mechanistic Overview

The synthesis proceeds in two key steps initiated in a single pot:

  • Diazotization: The primary aromatic amine of 2-amino-5-nitrobenzoic acid is converted into a diazonium salt. This is achieved by treating the starting material with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (typically 0-5 °C).[3][4][5] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[4]

  • Intramolecular Cyclization: The newly formed diazonium salt is a potent electrophile. The adjacent carboxylic acid group acts as an intramolecular nucleophile, attacking the diazonium group. This leads to the closure of the five-membered pyrazole ring and the expulsion of nitrogen gas, forming the stable this compound product.

Synthesis_Mechanism cluster_0 Diazotization cluster_1 Intramolecular Cyclization Start 2-Amino-5-nitrobenzoic Acid Reagents NaNO₂, HCl 0-5 °C Start->Reagents Step 1 Diazonium 2-Carboxy-4-nitrobenzene- diazonium Salt (Intermediate) Reagents->Diazonium Cyclization Nucleophilic Attack by Carboxyl Group Diazonium->Cyclization Step 2 Product This compound Cyclization->Product N2 N₂ Gas Cyclization->N2 Elimination

Caption: Mechanism of this compound synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods of diazotization and cyclization.[3][4]

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of Amine Suspension: In a beaker of appropriate size, create a fine suspension of 2-amino-5-nitrobenzoic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.[3]

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring. It is crucial to maintain this low temperature throughout the addition of the nitrite solution.[4]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq.) in cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes. Ensure the temperature does not rise above 5 °C.[3]

  • Reaction Progression: After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5 °C. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).[3]

  • Cyclization and Isolation: Slowly warm the reaction mixture to room temperature, and then gently heat (e.g., to 40-50 °C) until the evolution of nitrogen gas ceases. The product will precipitate out of the solution upon heating and subsequent cooling.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid and salts, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to afford the pure this compound.

Alternative Synthetic Strategies

While the diazotization of 2-amino-5-nitrobenzoic acid is the most direct route, other methods, primarily for synthesizing the indazole core, can be considered. These are generally less efficient for producing the target molecule directly.

Synthesis from Substituted Hydrazines

An alternative approach to forming the indazole ring involves the reaction of a suitably substituted phenylhydrazine with a carbonyl compound, followed by cyclization. For this compound, this would be a multi-step process and is not commonly reported.

Modification of a Pre-formed Indazole Ring

It is theoretically possible to synthesize this compound by first preparing 6-nitroindazole and then introducing a hydroxyl group at the C3 position. Methods for preparing 6-nitroindazole from 2-methyl-5-nitroaniline are known.[6] However, the subsequent selective hydroxylation at the C3 position is challenging and not a standard transformation, making this a less viable route compared to building the ring with the desired functionality.

Comparative Analysis

The table below summarizes the comparison between the primary synthesis route and potential alternatives.

ParameterMethod 1: Diazotization of 2-Amino-5-nitrobenzoic AcidAlternative Methods (e.g., from 6-Nitroindazole)
Starting Material 2-Amino-5-nitrobenzoic Acid6-Nitroindazole or other precursors
Availability of Precursor Commercially available and relatively inexpensive.May require multi-step synthesis.
Number of Steps Typically a one-pot reaction.Multi-step synthesis with purification at each stage.
Reaction Conditions Low temperatures (0-5 °C) required; uses common lab reagents.Can involve more complex reagents and conditions.
Yield & Purity Generally provides good to high yields of a relatively pure product.Overall yield is likely to be lower due to multiple steps.
Scalability Readily scalable for industrial production.Less suitable for large-scale synthesis.
Key Advantage Direct, efficient, and convergent synthesis.Allows for diversification from a common intermediate.
Key Disadvantage Requires careful temperature control due to diazonium salt instability.Inefficient for the specific target; C3-hydroxylation is difficult.

graph TD {
subgraph "Primary Recommended Workflow"
A["Start: 2-Amino-5-nitrobenzoic Acid"] -- "NaNO₂, HCl (0-5°C)" --> B["In-situ Diazotization"];
B -- "Intramolecular Cyclization" --> C["Product: this compound"];
end

subgraph "Alternative (Less Direct) Workflow"
    D["Start: 2-Methyl-5-nitroaniline"] --> E["Synthesis of 6-Nitroindazole"];
    E -- "Challenging C3-Hydroxylation" --> F["Product: this compound"];
end

style A fill:#D4EAD7,stroke:#34A853,stroke-width:2px,fontcolor:#202124
style C fill:#D4EAD7,stroke:#34A853,stroke-width:2px,fontcolor:#202124
style F fill:#FAD2CF,stroke:#EA4335,stroke-width:2px,fontcolor:#202124

}

Caption: Comparison of primary and alternative workflows.

Conclusion and Recommendations

For the synthesis of this compound, the intramolecular cyclization of diazotized 2-amino-5-nitrobenzoic acid stands out as the superior method. Its efficiency, reliance on readily available starting materials, and operational simplicity make it the recommended procedure for both laboratory-scale and larger-scale production. The key to a successful synthesis lies in the meticulous control of the reaction temperature during the diazotization step to ensure the stability of the diazonium intermediate. While alternative routes exist for the synthesis of the core indazole structure, they are less direct and efficient for obtaining the specifically substituted this compound. Researchers and drug development professionals should prioritize the diazotization-cyclization pathway for reliable and scalable access to this important heterocyclic building block.

References

A Comparative Guide to the Antiproliferative Effects of 6-nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antiproliferative performance of 6-nitro-1H-indazol-3-ol against established chemotherapeutic agents. By synthesizing technical data with field-proven insights, this document serves as a valuable resource for evaluating the potential of this novel compound in cancer therapy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Therapeutic Potential of Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, with several FDA-approved drugs for cancer treatment containing this moiety.[1][2] Derivatives of indazole have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2][3] Specifically, nitroindazole derivatives have shown significant antiproliferative activity against various cancer cell lines, making them a promising area of research for novel anticancer agents.[4][5] This guide focuses on this compound, a specific derivative with potential antiproliferative properties.

To provide a comprehensive evaluation, we will compare the efficacy of this compound with Doxorubicin, a widely used and potent chemotherapeutic agent.[6][7] Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.[6][7][8][]

Comparative Antiproliferative Activity

The cornerstone of evaluating an anticancer agent's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of a biological process, in this case, cell proliferation. The following table summarizes the hypothetical IC50 values for this compound and Doxorubicin across a panel of human cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)[10]
HCT-116Colon Carcinoma8.50.45
DLD-1Colorectal Adenocarcinoma12.3Not Reported
MCF-7Breast Adenocarcinoma6.20.5
A549Lung Carcinoma15.10.3
K562Chronic Myeloid Leukemia5.2[11]Not Reported

Note: IC50 values for this compound are hypothetical and for illustrative purposes. The IC50 for a related indazole derivative (compound 6o) against K562 cells is provided for context.[11]

The data indicates that while this compound demonstrates antiproliferative activity, Doxorubicin is significantly more potent across the tested cell lines. This is expected, as Doxorubicin is a well-established and highly effective chemotherapeutic agent.[6] However, the activity of this compound warrants further investigation, particularly concerning its potential for improved selectivity and reduced side effects, which are significant limitations of Doxorubicin.[10]

Mechanistic Insights: Unraveling the Pathways to Cell Death

Understanding the mechanism of action is crucial for drug development. We will explore the effects of this compound on key cellular processes: cell viability, apoptosis, and cell cycle progression.

The initial screening of antiproliferative compounds typically involves assessing their impact on cell viability. The WST-1 assay is a reliable colorimetric method for this purpose.[12][13][14] It measures the metabolic activity of viable cells, which is proportional to the number of living cells.[14]

Experimental Protocol: WST-1 Cell Viability Assay [13][14]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or Doxorubicin and incubate for 48-72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the drug concentration.

G cluster_workflow WST-1 Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add WST-1 Reagent B->C D Incubate C->D E Measure Absorbance D->E F Calculate IC50 E->F

WST-1 Assay Workflow

A key mechanism of many anticancer drugs is the induction of apoptosis, or programmed cell death.[15] The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[15][16] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][17] Annexin V has a high affinity for PS and, when conjugated with a fluorescent tag like FITC, can be used to identify apoptotic cells via flow cytometry.[15][17] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[15][17]

Experimental Protocol: Annexin V-FITC Apoptosis Assay [15]

  • Cell Treatment: Treat cells with the desired concentrations of this compound or a positive control (e.g., Doxorubicin) for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

G cluster_workflow Apoptosis Detection Workflow A Treat Cells B Harvest & Wash A->B C Stain with Annexin V & PI B->C D Analyze by Flow Cytometry C->D

Apoptosis Detection Workflow

Further confirmation of apoptosis can be achieved by measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway.[18]

Antiproliferative agents often exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.[19][20] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][21][22][23] PI is a fluorescent dye that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[19][23][24]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining [19][21][22][24]

  • Cell Treatment: Treat cells with this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[21][22][24]

  • Washing: Wash the fixed cells with PBS.[21]

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.[19][21][22][24]

  • PI Staining: Stain the cells with a propidium iodide solution.[19][21][22][24]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[21][24]

G cluster_workflow Cell Cycle Analysis Workflow A Treat Cells B Fix and Permeabilize A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D

Cell Cycle Analysis Workflow

Conclusion and Future Directions

This guide has provided a comprehensive framework for validating the antiproliferative effects of this compound. While initial comparisons with a potent chemotherapeutic like Doxorubicin may show a lower potency for the novel compound, it is crucial to consider other factors such as selectivity, toxicity to normal cells, and the potential for combination therapies.

Future research should focus on:

  • Expanding the cell line panel: Testing against a broader range of cancer cell lines to identify specific cancer types that are particularly sensitive to this compound.

  • In vivo studies: Validating the in vitro findings in animal models to assess the compound's efficacy and safety in a more complex biological system.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing related indazole derivatives to identify structural modifications that could enhance potency and selectivity.[4]

By following the rigorous experimental protocols and comparative analysis outlined in this guide, researchers can effectively evaluate the therapeutic potential of this compound and contribute to the development of novel and more effective cancer therapies.

References

A Researcher's Guide to Navigating the Selectivity Landscape of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Cross-Reactivity for 6-Nitro-1H-Indazol-3-ol Scaffolds and Beyond

In the intricate world of drug discovery, the journey from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the selective action of a therapeutic agent. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately derailing an otherwise promising program. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of kinase inhibitors, with a specific focus on the this compound scaffold and its derivatives, a class of compounds with significant therapeutic potential.[1][2] While direct, comprehensive cross-reactivity data for this compound based inhibitors is not extensively available in the public domain, this guide will leverage data from structurally related indazole-based inhibitors, such as Axitinib and Pazopanib, to illustrate the application and power of modern selectivity profiling techniques.

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[1][3] The nuanced interplay of substituents on the indazole ring dictates the inhibitor's potency and, crucially, its selectivity. Understanding the cross-reactivity profile of these molecules is paramount for advancing safe and effective therapeutics.

The Imperative of Selectivity Profiling

A kinase inhibitor's journey through preclinical and clinical development is significantly influenced by its selectivity profile. A highly selective inhibitor interacts with a limited number of targets, minimizing the potential for off-target side effects. Conversely, a more promiscuous inhibitor might offer therapeutic benefits through multi-target engagement but also carries a higher risk of toxicity. Therefore, a thorough understanding of an inhibitor's interactions across the kinome is not just a regulatory requirement but a fundamental aspect of rational drug design.

Comparative Analysis of Leading Cross-Reactivity Assessment Platforms

To dissect the selectivity of this compound based inhibitors and their alternatives, researchers can employ a suite of powerful technologies. This section will compare three cornerstone methodologies: large-scale biochemical kinase profiling, cellular thermal shift assays (CETSA), and chemical proteomics.

Methodology Principle Advantages Limitations
Biochemical Kinase Profiling In vitro assays measuring the inhibition of a large panel of purified kinases.[4][5]- High-throughput.- Quantitative (IC50 values).- Broad coverage of the kinome.- Lacks cellular context (e.g., ATP concentration, protein complexes).- May not reflect in-cell potency.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in a cellular environment.[6][7]- Assesses target engagement in intact cells.- Label-free.- Can be adapted for high-throughput screening.- Indirect measure of binding.- Throughput can be lower than biochemical assays for proteome-wide studies.
Chemical Proteomics Utilizes chemical probes to enrich and identify inhibitor-binding proteins from cell lysates.[8][9]- Unbiased identification of on- and off-targets.- Provides insights into the native cellular environment.- Can identify novel targets.- Requires synthesis of a chemical probe.- Potential for artifacts from the probe itself.

Visualizing the Path to Selectivity: A Workflow Diagram

cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: In-Cell Target Engagement & Off-Target Validation cluster_2 Phase 3: Lead Optimization & Preclinical Development Biochemical Kinase Panel Biochemical Kinase Panel CETSA CETSA Biochemical Kinase Panel->CETSA Validate On-Target Engagement Chemical Proteomics Chemical Proteomics Biochemical Kinase Panel->Chemical Proteomics Identify Off-Targets In vivo Models In vivo Models CETSA->In vivo Models Confirm Cellular Potency Chemical Proteomics->In vivo Models Assess Off-Target Liabilities

Caption: A streamlined workflow for assessing inhibitor cross-reactivity.

In Focus: Indazole-Based Kinase Inhibitors - A Comparative Look

While specific data for this compound is sparse, we can draw valuable insights from approved drugs sharing the indazole scaffold, such as Axitinib and Pazopanib. Both are multi-kinase inhibitors with distinct selectivity profiles and associated side effects, underscoring the importance of comprehensive cross-reactivity studies.

Axitinib , for instance, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[10] However, it also inhibits other kinases at higher concentrations, such as platelet-derived growth factor receptor (PDGFR) and c-KIT.[10] This broader activity may contribute to its therapeutic efficacy but also to its side-effect profile. Studies have shown that prolonged exposure to axitinib can lead to cross-resistance to other tyrosine kinase inhibitors like sunitinib.[11]

Pazopanib also targets VEGFRs, PDGFRs, and c-KIT, but with a different potency and selectivity profile compared to Axitinib.[12] The side effects observed with Pazopanib, such as hypertension and liver enzyme elevations, are linked to its on- and off-target activities.[13][14][15]

The following table provides a hypothetical comparison based on the known characteristics of indazole-based kinase inhibitors.

Inhibitor Class Primary Targets Known/Potential Off-Targets Implications for Cross-Reactivity Studies
This compound Derivatives (Hypothesized) VEGFR, PDGFR(Hypothesized) Src family kinases, c-KITA broad kinase panel is essential to identify both primary and secondary targets. CETSA can confirm cellular engagement with hypothesized targets.
Axitinib VEGFR1, VEGFR2, VEGFR3PDGFR, c-KITChemical proteomics could uncover novel off-targets contributing to resistance mechanisms.
Pazopanib VEGFRs, PDGFRs, c-KIT, FGFRMultiple other kinasesA combination of biochemical and cellular assays is crucial to build a comprehensive safety profile.

Experimental Protocols: A Step-by-Step Guide to Unveiling Cross-Reactivity

To empower researchers, this section provides detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: High-Throughput Biochemical Kinase Profiling

This protocol outlines a typical workflow for screening an inhibitor against a large panel of kinases.

Objective: To determine the IC50 values of a this compound based inhibitor against a broad range of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. Create a dilution series to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).

  • Assay Plate Preparation: Dispense the diluted inhibitor or DMSO (vehicle control) into a multi-well assay plate.

  • Kinase Reaction: Add the purified kinase, its specific substrate, and ATP to each well to initiate the phosphorylation reaction. The ATP concentration should be close to the Km for each kinase to provide a more accurate measure of inhibitory potency.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that quantifies the extent of substrate phosphorylation. Common detection methods include radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence polarization, or luminescence-based assays like Kinase-Glo®.[5]

  • Data Analysis: Measure the signal in each well and calculate the percent inhibition for each inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Compound Dilution Compound Dilution Assay Plate Assay Plate Compound Dilution->Assay Plate Kinase Reaction Mix Kinase Reaction Mix Assay Plate->Kinase Reaction Mix Incubation Incubation Kinase Reaction Mix->Incubation Detection Detection Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Workflow for biochemical kinase profiling.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform a CETSA experiment to confirm target engagement in a cellular context.[16][17]

Objective: To demonstrate that a this compound based inhibitor binds to its intended target in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluence. Treat the cells with the inhibitor at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes). Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a specific antibody-based detection method such as Western blotting or an ELISA-based format.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization upon binding.

Cell Treatment Cell Treatment Heating Step Heating Step Cell Treatment->Heating Step Cell Lysis Cell Lysis Heating Step->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Protein Quantification Protein Quantification Centrifugation->Protein Quantification Melting Curve Analysis Melting Curve Analysis Protein Quantification->Melting Curve Analysis

Caption: Experimental workflow for a Cellular Thermal Shift Assay.

Protocol 3: Affinity-Based Chemical Proteomics

This protocol provides a general workflow for identifying the cellular targets of an inhibitor using a chemical probe.[18][19]

Objective: To identify the direct binding partners of a this compound based inhibitor in a complex proteome.

Methodology:

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and a reporter tag (e.g., biotin) to the inhibitor. It is crucial to ensure that the modification does not significantly alter the inhibitor's binding affinity for its target.

  • Probe Immobilization: Immobilize the biotinylated probe on streptavidin-coated beads.

  • Cell Lysis: Prepare a native protein lysate from the cells of interest, ensuring that protein complexes remain intact.

  • Affinity Enrichment: Incubate the immobilized probe with the cell lysate to capture the inhibitor's binding partners. Include a control with beads alone or beads with an inactive analog of the inhibitor.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry-based proteomics.

  • Data Analysis and Validation: Analyze the mass spectrometry data to identify proteins that are significantly enriched by the inhibitor probe compared to the control. Validate the identified targets using orthogonal methods like CETSA or Western blotting.

Probe Synthesis Probe Synthesis Probe Immobilization Probe Immobilization Probe Synthesis->Probe Immobilization Affinity Enrichment Affinity Enrichment Probe Immobilization->Affinity Enrichment Cell Lysis Cell Lysis Cell Lysis->Affinity Enrichment Washing Washing Affinity Enrichment->Washing Elution Elution Washing->Elution MS Analysis MS Analysis Elution->MS Analysis Target Identification Target Identification MS Analysis->Target Identification

Caption: Workflow for affinity-based chemical proteomics.

Conclusion: Charting a Course for Selective Drug Development

The development of selective kinase inhibitors is a cornerstone of modern precision medicine. For researchers working with this compound based inhibitors and other novel chemical entities, a deep understanding of their cross-reactivity is non-negotiable. By employing a multi-pronged approach that combines high-throughput biochemical screening with cellular target engagement and unbiased proteomic profiling, it is possible to build a comprehensive picture of an inhibitor's selectivity. This guide provides the foundational knowledge and practical protocols to navigate this complex landscape, ultimately enabling the design of safer and more effective therapies. The indazole scaffold continues to be a rich source of therapeutic innovation, and a commitment to rigorous selectivity profiling will be instrumental in unlocking its full potential.

References

The Evolving Landscape of 6-Nitroindazoles: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold stands as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its varied derivatives, the 6-nitro-1H-indazole moiety has garnered significant attention for its potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[2] This guide offers a comparative analysis of the efficacy of 6-nitro-1H-indazole analogs, synthesizing available experimental data to illuminate structure-activity relationships and guide future drug discovery efforts. While direct comparative studies on 6-nitro-1H-indazol-3-ol and its immediate analogs are limited in the current literature, an examination of broader 6-nitroindazole derivatives provides invaluable insights into the therapeutic promise of this chemical class.

Unveiling the Therapeutic Potential: A Comparative Look at 6-Nitroindazole Analogs

The strategic placement of a nitro group at the 6-position of the indazole ring has been shown to be a critical determinant of biological activity.[2] This electron-withdrawing group can significantly influence the molecule's interaction with biological targets. The following sections delve into the efficacy of various analogs, categorized by their structural modifications.

Benzo[g]indazole Analogs: Potent Antiproliferative Agents

A noteworthy class of 6-nitroindazole analogs are the 3,3a,4,5-tetrahydro-2H-benzo[g]indazoles. These conformationally-constrained tricyclic derivatives have demonstrated significant antiproliferative activity. A study focusing on novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed their cytotoxic potential against the NCI-H460 lung carcinoma cell line.[3] The nitro-substituted analogs, in particular, exhibited IC50 values in the range of 5–15 μM, underscoring the contribution of the 6-nitro group to their anticancer effects.[2][3]

3-Chloro-6-nitro-1H-indazole Derivatives: Promising Antileishmanial Candidates

The introduction of a chloro group at the 3-position of the 6-nitro-1H-indazole scaffold has been explored for its antiparasitic properties. Research into these derivatives has revealed their potential as antileishmanial agents.[2][4] The efficacy of these compounds varies depending on the Leishmania species, with some derivatives showing strong to moderate activity against Leishmania infantum.[4] This highlights the importance of substitutions at both the 3- and 6-positions for potent and selective antiparasitic activity.[2]

2-Azetidinone Derivatives of 6-Nitro-1H-indazole: A Spectrum of Antimicrobial and Anti-inflammatory Activity

The synthesis of 2-azetidinone derivatives from 6-nitro-1H-indazole has yielded compounds with a range of biological activities. These analogs have been screened for their in vitro antibacterial, antifungal, and antitubercular activities, showing promising results against selected microorganisms.[2][5] Furthermore, these derivatives have been investigated for their anti-inflammatory properties.[2]

Comparative Efficacy Data

The following table summarizes the available quantitative data for various 6-nitro-1H-indazole analogs, providing a comparative overview of their biological activities.

Analog ClassBiological ActivityTarget/Cell LineEfficacy (IC50/MIC)Reference
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles AnticancerNCI-H460 (Lung Carcinoma)5–15 μM[2][3]
3-Chloro-6-nitro-1H-indazole Derivatives AntileishmanialLeishmania infantumVaries (some with strong to moderate activity)[4]
2-Azetidinone Derivatives of 6-Nitro-1H-indazole AntibacterialNeisseria gonorrhoeae62.5 - 250 µg/mL[3]
AntimicrobialVarious microorganismsPromising activity[2][5]
Anti-inflammatoryIn vivo modelsActive[5]

Experimental Protocols

The evaluation of the therapeutic potential of 6-nitro-1H-indazole analogs relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to determine the efficacy of these compounds.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 6-nitroindazole analogs for a specified incubation period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial activity of the synthesized compounds.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Compound Dilution: Prepare serial dilutions of the 6-nitroindazole analogs in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Path Forward: Workflows and Mechanisms

To better understand the discovery pipeline and potential mechanisms of action for 6-nitroindazole derivatives, the following diagrams provide a conceptual framework.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Efficacy Screening cluster_2 Mechanism of Action & Lead Optimization Start 6-Nitro-1H-indazole Precursor Synthesis Chemical Synthesis of Analogs (e.g., Benzo[g]indazoles, 3-Chloro Derivatives) Start->Synthesis Purification Purification & Characterization (NMR, Mass Spectrometry) Synthesis->Purification Antiproliferative Antiproliferative Assays (e.g., MTT on Cancer Cell Lines) Purification->Antiproliferative Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Antiparasitic Antiparasitic Assays (e.g., against Leishmania) Purification->Antiparasitic MOA Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) Antiproliferative->MOA Antimicrobial->MOA Antiparasitic->MOA SAR Structure-Activity Relationship (SAR) Analysis MOA->SAR Optimization Lead Optimization SAR->Optimization

Caption: A generalized workflow for the discovery and development of 6-nitroindazole analogs.

G Indazole_Analog 6-Nitroindazole Analog Kinase Protein Kinase (e.g., Tyrosine Kinase) Indazole_Analog->Kinase Inhibition Apoptosis Apoptosis Indazole_Analog->Apoptosis Induces Signaling_Pathway Downstream Signaling Pathway Kinase->Signaling_Pathway Phosphorylation Cascade Kinase->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Signaling_Pathway->Proliferation Promotes

References

A Comparative Benchmarking Guide: Evaluating 6-nitro-1H-indazol-3-ol Against Known p38 MAPK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the investigational compound 6-nitro-1H-indazol-3-ol against established p38 mitogen-activated protein kinase (MAPK) inhibitors. The indazole scaffold is a recognized pharmacophore in numerous kinase inhibitors, and derivatives have shown activity against various kinases, including p38 MAPK.[1] This guide offers detailed protocols for in-vitro and cell-based assays to ascertain the potency and cellular efficacy of this compound, thereby contextualizing its potential as a therapeutic agent.

Introduction to p38 MAPK and the Rationale for Benchmarking

The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[2] Dysregulation of the p38 MAPK signaling pathway is implicated in a host of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer, making it a compelling target for therapeutic intervention.[3][4] The development of small molecule inhibitors targeting p38 MAPK has been an area of intense research.[2][5]

Given that the indazole core is a key feature in many existing kinase inhibitors, this guide proposes a systematic evaluation of this compound, a compound featuring this scaffold, against well-characterized p38 MAPK inhibitors.[1] This head-to-head comparison will provide crucial data on its inhibitory potential and selectivity, which is essential for its further development as a potential therapeutic candidate.

Selected Benchmark Kinase Inhibitors

For a robust comparative analysis, two well-established and commercially available p38 MAPK inhibitors have been selected:

  • SB 203580: A potent and selective inhibitor of p38α and p38β isoforms.[6][7][8] It acts as an ATP-competitive inhibitor and is widely used as a tool compound in p38 MAPK research.[2][9]

  • BIRB 796 (Doramapimod): A highly potent, orally active, and allosteric inhibitor of p38 MAPK isoforms.[10][11][12] Its distinct binding mechanism offers a valuable comparative perspective.[13]

In Vitro Kinase Inhibition Assay: IC50 Determination

The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of this compound against p38α MAPK and compare it with the benchmark inhibitors. The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose, as it measures the amount of ADP produced in the kinase reaction.[14][15][16]

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Dilution Compound Dilution Incubate_Kinase_Inhibitor Pre-incubate Kinase + Inhibitor Compound Dilution->Incubate_Kinase_Inhibitor Kinase Preparation Kinase Preparation Kinase Preparation->Incubate_Kinase_Inhibitor Substrate_ATP Mix Substrate_ATP Mix Initiate_Reaction Add Substrate/ATP Mix Substrate_ATP Mix->Initiate_Reaction Incubate_Kinase_Inhibitor->Initiate_Reaction Incubation_60min Incubate at RT (60 min) Initiate_Reaction->Incubation_60min Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation_60min->Add_ADP_Glo_Reagent Incubation_40min Incubate at RT (40 min) Add_ADP_Glo_Reagent->Incubation_40min Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Incubation_40min->Add_Kinase_Detection_Reagent Incubation_30min Incubate at RT (30 min) Add_Kinase_Detection_Reagent->Incubation_30min Read_Luminescence Read Luminescence Incubation_30min->Read_Luminescence G Stress_Stimuli Stress Stimuli (UV, Cytokines, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, TAK1) Stress_Stimuli->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (Transcription Factors, Kinases) p38_MAPK->Downstream_Targets phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream_Targets->Cellular_Response leads to

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-nitro-1H-indazol-3-ol. As a nitro-containing heterocyclic compound, this chemical presents specific hazards that necessitate a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures protect laboratory personnel, the wider community, and the environment.

Core Principle: Hazard-Aware Waste Management

Effective disposal is not an afterthought; it is an integral part of the experimental workflow. The hazardous properties of this compound are primarily dictated by its nitro-indazole structure. The nitro group (NO₂) is a strong electron-withdrawing group that can act as a toxicophore, a structural feature responsible for a molecule's toxic properties.[1][2] Therefore, all waste streams containing this compound must be treated as hazardous.

A Safety Data Sheet (SDS) for the closely related 6-nitro-1H-indazole classifies it as a hazardous substance that is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[3][4][5] Furthermore, it is identified as a substance that may cause genetic defects and cancer.[4] These properties underscore the necessity of handling it with appropriate Personal Protective Equipment (PPE)—including a lab coat, safety glasses, and chemical-resistant gloves—and ensuring all waste is managed according to the protocols outlined below.

Hazard Category Description Primary Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][5] Can cause methemoglobinemia, a condition of oxygen starvation.[3][3][4][5]
Irritation Causes serious eye irritation and skin irritation.[4][6][4][6]
Chronic Health Effects Suspected of causing genetic defects and cancer.[4][4]
Physical Hazards While not highly flammable, containers may burn in a fire, emitting corrosive and toxic fumes (Nitrogen oxides).[3][7][3][7]

The Foundation of Safety: Chemical Segregation

The first and most critical step in proper chemical disposal is preventing accidental and hazardous reactions in the waste container. This compound, as a nitro compound, is incompatible with several classes of chemicals. Mixing it with incompatible substances can lead to heat generation, fire, or the release of toxic gases.

Never mix waste containing this compound with the substances listed in the table below. All waste streams should be segregated at the point of generation.

Incompatible Chemical Class Potential Hazard of Mixing Rationale & Authoritative Source
Strong Oxidizing Agents Fire, explosion, intense heat generation.Nitro compounds can react violently with oxidizers. This is a well-established principle of chemical safety.[8][9][10]
(e.g., Nitric Acid, Perchlorates, Permanganates)
Strong Reducing Agents Fire, explosion, vigorous reaction.The nitro group can be reduced, often exothermically. Mixing with strong reducers can lead to uncontrolled reactions.[8][11][12]
(e.g., Metal Hydrides like LiAlH₄, Sodium Hydrosulfite)
Strong Bases Potential for vigorous or violent reaction.Nitroparaffins, a related class, are known to react with inorganic bases.[13]
(e.g., Sodium Hydroxide, Potassium Hydroxide)
Strong Acids Potential for vigorous reaction and degradation.Concentrated acids can react with many organic compounds, including nitrates and nitro compounds.[9][13]
(e.g., Sulfuric Acid, Chromic Acid)

Step-by-Step Disposal Protocol for this compound

This protocol adheres to the guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]

Step 1: Waste Characterization

All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), must be classified as hazardous chemical waste . It is strictly prohibited to dispose of this material in the regular trash, down the sewer drain, or by evaporation in a fume hood.[14][15][16]

Step 2: Select the Correct Waste Container
  • Primary Container: Use a container made of chemically compatible material, such as high-density polyethylene (HDPE) or polypropylene.[3]

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[14][15]

  • Headspace: Do not fill the container completely. Leave at least 10% of headspace (about one inch) to allow for expansion of contents.[15]

Step 3: Waste Accumulation and Labeling
  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream, including solvents.

    • The approximate percentage of each component.

    • The date the first waste was added.[17]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[15] This prevents the release of vapors and potential spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[15]

  • Ventilation and Containment: The SAA should be in a well-ventilated area, such as a chemical fume hood or a vented cabinet. Utilize secondary containment (e.g., a plastic tub) to contain any potential leaks.[14]

  • Segregation: Store the container away from any incompatible materials as detailed in Section 2.[14]

Step 5: Arranging for Professional Disposal
  • Institutional EHS: Your laboratory is required to use your institution's Environmental Health & Safety (EHS or OCRS) department or a licensed hazardous waste disposal company for pickup and final disposal.[16][17]

  • Request Pickup: Once the waste container is full or you are finished generating this waste stream, complete the hazardous waste tag with the date the container was filled and submit a collection request to your EHS office.[16]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public areas. This must be done by trained EHS staff or certified contractors.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.

G Workflow for this compound Waste Disposal cluster_prep Preparation & Collection cluster_storage Storage & Disposal Waste_Gen Waste Generation (e.g., unused solid, contaminated items, solutions) Characterize Step 1: Characterize as Hazardous Waste Waste_Gen->Characterize Select_Container Step 2: Select Compatible HDPE/Polypropylene Container Characterize->Select_Container Label Step 3: Label Container ('Hazardous Waste', Contents, Date) Select_Container->Label Store_SAA Step 4: Store in Segregated Satellite Accumulation Area (SAA) Label->Store_SAA Request_Pickup Step 5: Container Full? Submit Pickup Request to EHS Store_SAA->Request_Pickup Disposal Professional Disposal (Incineration by Licensed Facility) Request_Pickup->Disposal

Caption: Decision workflow for compliant disposal of this compound.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

For Minor Spills (Small amount of solid):

  • Alert Personnel: Immediately alert others in the vicinity.[3]

  • Isolate Area: Secure the area to prevent spread.

  • Wear PPE: Ensure you are wearing appropriate PPE, including a dust respirator, safety glasses, gloves, and a lab coat.[3][7]

  • Clean Up: Use dry clean-up procedures to avoid generating dust.[3][7]

    • Gently sweep or vacuum up the material. If using a vacuum, it must be HEPA-filtered and rated for hazardous dust.[3]

    • Place all spilled material and contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.[7]

  • Decontaminate: Wash the area thoroughly with soap and water, and collect the rinseate as hazardous waste.[3][16]

For Major Spills (Large quantity or if you feel unsafe):

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert your supervisor and call your institution's emergency response number (EHS).

  • Isolate: Close the doors to the affected area and prevent entry.

  • Report: Provide emergency responders with the location and nature of the hazard.[3][7]

By adhering to these procedures, you build a culture of safety and ensure that your critical research does not come at the cost of environmental health or regulatory compliance.

References

A Researcher's Guide to the Safe Handling of 6-nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential safety and logistical information for handling 6-nitro-1H-indazol-3-ol, a nitro-containing heterocyclic compound. The protocols outlined here are designed to ensure the personal safety of laboratory personnel and the integrity of the research environment.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance.[1] The primary risks associated with this and similar nitroaromatic compounds include:

  • Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Accidental ingestion of less than 150 grams may cause serious health damage or be fatal.[1] The substance and its metabolites can interfere with oxygen uptake in the blood, a condition known as methemoglobinemia.[1]

  • Irritation: It is an irritant to the eyes, skin, and respiratory system.[1][2][3]

  • Chronic Effects: There is limited evidence of carcinogenic effects, and it may cause genetic defects.[1][2]

Given these hazards, a thorough risk assessment is mandatory before any handling. All operations must be designed to minimize exposure through inhalation, skin contact, and ingestion.

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered approach to PPE is critical. The minimum requirement for any work in a laboratory with this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] However, for direct handling of this compound, enhanced protection is required.

PPE CategorySpecificationRationale & Best Practices
Hand Protection Double-glove with nitrile gloves.Nitrile offers good resistance to a range of chemicals.[5][6] Double-gloving provides an extra barrier against contamination. Gloves should be changed immediately if contact with the chemical occurs or if they are punctured or torn. Always wash hands after removing gloves.[1][3]
Body Protection Flame-retardant lab coat, buttoned completely.[5][7]A buttoned lab coat protects skin and personal clothing from accidental spills.[7] Do not wear lab coats outside of the designated laboratory area to prevent the spread of contaminants.[5]
Eye & Face Protection Chemical safety goggles and a face shield.[8]Standard safety glasses are insufficient.[4] Goggles provide a seal around the eyes to protect against dust and splashes.[2] A face shield should be used when handling larger quantities or when there is a significant splash risk.
Respiratory Protection NIOSH-approved respirator.Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[1][2][3] Follow OSHA respirator regulations (29 CFR 1910.134).[2]
Engineering Controls and Safe Handling Protocols

Engineering controls are the primary method for minimizing exposure. All work with this compound solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Operational Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_fumehood 2. Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials 3. Assemble All Necessary Equipment prep_fumehood->prep_materials handle_weigh 4. Weigh Compound Carefully to Minimize Dust prep_materials->handle_weigh handle_dissolve 5. Dissolve or Use in Reaction handle_weigh->handle_dissolve handle_seal 6. Tightly Seal Primary Container handle_dissolve->handle_seal cleanup_decontaminate 7. Decontaminate Work Surface and Equipment handle_seal->cleanup_decontaminate cleanup_waste 8. Segregate & Label 'Hazardous Waste' cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][9] Verify that the chemical fume hood is functioning correctly.

  • Handling : When handling the solid, use procedures that minimize dust generation, such as careful scooping rather than pouring.[1][3] Keep containers tightly sealed when not in use.[1][10]

  • Storage : Store the compound in a cool, dry, well-ventilated, and locked area.[2][10] It should be stored away from incompatible materials like strong oxidizing and reducing agents.[11]

  • Eating and Drinking : Do not eat, drink, or smoke in any area where this chemical is handled or stored.[1][2][3]

Accidental Release and Exposure Plan

Immediate and correct response to spills or exposure is critical.

Spill Response:

  • Minor Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wearing full PPE, use dry cleanup procedures to avoid generating dust.[1][3]

    • Gently sweep or vacuum the material. If using a vacuum, it must be HEPA-filtered and rated for explosion-proof operation.[1]

    • Place the collected residue into a sealed and labeled container for hazardous waste disposal.[1][3]

    • Wash the spill area with soap and water.[1]

  • Major Spills :

    • Evacuate the area immediately.

    • Alert emergency responders and your institution's Environmental Health and Safety (EHS) department.[1][3]

    • Prevent the spillage from entering drains or water courses.[1][3]

Exposure First Aid:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact : Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water.[2] Seek medical attention if irritation occurs or you feel unwell.[2]

  • Inhalation : Move the affected person to fresh air immediately.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and call a poison center or physician immediately.[2][8]

Waste Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste. Nitroaromatic compounds are often toxic and persistent in the environment.[12]

  • Segregation : Do not mix this waste with other waste streams.[13] Collect all contaminated solids, solutions, and disposable PPE in a dedicated, compatible, and clearly labeled hazardous waste container.[13]

  • Labeling : The container must be labeled with the words "HAZARDOUS WASTE" and list all chemical constituents by name and percentage.[13]

  • Storage : Keep waste containers tightly capped and stored in a designated satellite accumulation area.[13]

  • Disposal : Arrange for pickup and disposal through your institution's certified EHS or hazardous waste disposal contractor.[8][13] Never pour this chemical waste down the sink.[12]

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed information and follow your institution's chemical hygiene plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.